1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Description
Properties
CAS No. |
26972-19-0 |
|---|---|
Molecular Formula |
C21H20N2O8S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea |
InChI |
InChI=1S/C21H20N2O8S/c24-17(13-5-1-9-28-13)22(18(25)14-6-2-10-29-14)21(32)23(19(26)15-7-3-11-30-15)20(27)16-8-4-12-31-16/h1-12,17-20,24-27H |
InChI Key |
VVJZXKQMWXZDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(N(C(C2=CC=CO2)O)C(=S)N(C(C3=CC=CO3)O)C(C4=CC=CO4)O)O |
Origin of Product |
United States |
crystal structure and molecular geometry of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Structural Elucidation and Molecular Geometry of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea: A Technical Whitepaper
Executive Summary
The rational design and structural characterization of highly substituted organosulfur compounds are critical for advancing catalytic ligands, materials science, and bioactive screening libraries. This whitepaper provides an in-depth analysis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS No.: 26972-19-0)[1]. By synthesizing foundational crystallographic principles with advanced supramolecular chemistry, this guide establishes a rigorous framework for understanding the molecular geometry, stereochemical complexity, and self-validating crystallization protocols required to analyze sterically demanding thiourea derivatives.
Molecular Geometry and Conformational Dynamics
The Thiourea Core and Steric Hindrance
In standard unsubstituted or di-substituted thioureas, the N2C=S core maintains strict planarity due to the delocalization of the nitrogen lone pairs into the thiocarbonyl π∗ orbital. However, the degree of this delocalization is highly dependent on the substitution pattern.
In tetrasubstituted derivatives like tetramethylthiourea, the absence of N-H hydrogen bond donors prevents the polarization and subsequent elongation of the C=S double bond typically observed in solid-state unsubstituted thiourea[2]. Consequently, the C=S bond in fully substituted systems is localized and approximately 0.02 Å shorter than in thiourea itself[2].
For 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, the massive steric bulk of the four -CH(OH)(furan-2-yl) groups introduces severe allylic strain. To minimize these repulsive forces, the furan rings are forced out of the central thiourea plane, adopting a highly twisted conformation.
Stereochemical Complexity
The synthesis of this compound—typically via the nucleophilic addition of thiourea to furfural (furan-2-carbaldehyde)—generates four new chiral centers at the methine carbons. This creates a complex mixture of diastereomers. During the crystallization process, thermodynamic resolution occurs: the specific diastereomer capable of forming the most stable hydrogen-bonded lattice will preferentially precipitate.
Table 1: Comparative Bond Lengths in Thiourea Derivatives
| Bond Type | Unsubstituted Thiourea (Å) | Tetramethylthiourea (Å) | Predicted for Tetrakis-furan Derivative (Å) |
| C=S | 1.71 | 1.69 | 1.68 - 1.70 |
| C-N | 1.33 | 1.35 | 1.36 - 1.38 |
| N-C(R) | N/A | 1.46 | 1.48 - 1.51 (Steric elongation) |
Supramolecular Architecture
Homo-disubstituted thioureas typically adopt a ZZ conformation to avoid intramolecular clashes, forming predictable 1D zigzag networks driven by weak N-H···O or N-H···S interactions[3].
Because 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea lacks N-H donors entirely, its crystal packing logic is fundamentally altered. The supramolecular assembly is dictated exclusively by the four highly polar hydroxyl (-OH) groups. This results in a robust 3D lattice driven by O-H···O (hydroxyl-to-furan) and O-H···S (hydroxyl-to-thiocarbonyl) interactions.
Figure 1: Logical mapping of supramolecular hydrogen bonding interactions.
Experimental Workflows: Crystallization and SCXRD
To elucidate the exact molecular geometry, Single Crystal X-Ray Diffraction (SCXRD) is required. However, highly hydroxylated, sterically bulky molecules are notorious for forming amorphous glasses or syrups rather than ordered crystals. The following self-validating protocol utilizes vapor diffusion to ensure controlled supersaturation.
Phase 1: Vapor Diffusion Crystallization
Causality Check: Slow evaporation is avoided here; rapid solvent loss in poly-hydroxylated compounds leads to chaotic hydrogen bonding and resinification. Vapor diffusion allows the anti-solvent to slowly modulate the dielectric constant of the medium, promoting ordered lattice growth.
-
Solvent Preparation: Dissolve 50 mg of the purified compound in 1.5 mL of Dichloromethane (DCM).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Why? Particulate matter acts as uncontrolled nucleation sites, yielding microcrystalline powder instead of single crystals.
-
Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (anti-solvent).
-
Incubation: Cap the outer vial tightly and leave undisturbed in a vibration-free environment at 20 °C for 7-10 days.
Table 2: Crystallization Solvent Systems for Bulky Thioureas
| Method | Inner Solvent (Good) | Outer Solvent (Anti-solvent) | Success Probability |
| Vapor Diffusion | Dichloromethane | n-Hexane | High |
| Vapor Diffusion | Ethyl Acetate | Pentane | Moderate |
| Slow Evaporation | Methanol/Water | N/A | Low (Forms syrups) |
Phase 2: SCXRD Data Collection
Causality Check: The furan rings and terminal hydroxyl groups are subject to severe librational motion (thermal vibration) at room temperature. Freezing the crystal to 100 K minimizes this motion, allowing for the accurate resolution of atomic positions and the hydrogen-bonding network.
-
Harvesting: Examine the crystallization vial under a polarizing optical microscope. Select a crystal exhibiting uniform birefringence (extinction), validating it as a single crystalline domain.
-
Mounting: Submerge the selected crystal in Paratone-N oil to prevent rapid desolvation and atmospheric moisture degradation, which causes lattice cracking. Mount on a MiTeGen loop.
-
Diffraction: Transfer immediately to the diffractometer cold stream (100 K). Collect data using Mo Kα radiation ( λ=0.71073 Å).
-
Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine anisotropically. Ensure all hydroxyl hydrogen atoms are located in the difference Fourier map to validate the O-H···O network.
Figure 2: End-to-end workflow for the crystallization and SCXRD analysis of bulky thioureas.
References
- Buy Ethyl 4-(phenylselanyl)butanoate (EVT-14834347) | 25059-06-7 (Includes registry data for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea). EvitaChem.
- Tetramethylthiourea. Wikipedia.
- (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. PMC - NIH.
Sources
Synthesis Mechanism and Methodologies of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea: A Technical Guide
Executive Summary
The functionalization of thiourea with biomass-derived aldehydes has opened novel pathways in the synthesis of complex, multi-dentate ligands and bifunctional organocatalysts. Among these, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS No.: 26972-19-0)[1] stands out as a highly sterically encumbered, tetrasubstituted carbinolamine (hemiaminal).
Unlike standard primary amine-aldehyde condensations that rapidly dehydrate to form imines (Schiff bases), the condensation of thiourea with furfural can be kinetically trapped at the poly-hydroxymethylated stage. This whitepaper deconstructs the mechanistic causality, thermodynamic controls, and self-validating experimental protocols required to synthesize this specific tetrakis-derivative with high structural fidelity.
Mechanistic Pathway: The Carbinolamine Condensation
The synthesis of 1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea relies on the iterative nucleophilic addition of the thiourea nitrogens to the electrophilic carbonyl carbon of furfural (furan-2-carboxaldehyde)[2].
Causality of Hemiaminal Stabilization
A critical question in this synthesis is: Why does the reaction stop at the carbinolamine stage instead of dehydrating to an imine? The stabilization is driven by three intersecting factors:
-
Electronic Deactivation by the Thiocarbonyl Core: The C=S group is strongly electron-withdrawing via resonance, which significantly decreases the electron density on the adjacent nitrogen atoms[3]. For dehydration to occur, the nitrogen lone pair must assist in expelling the hydroxyl group to form an iminium ion transition state. The reduced nucleophilicity of the thiourea nitrogens raises the activation energy barrier for this elimination step.
-
Steric Shielding: The sequential addition of four bulky furan rings creates immense steric congestion around the central thiourea core. A planar imine (C=N) double bond would force the bulky furan rings into a highly strained coplanar conformation. The sp3 -hybridized carbinolamine carbons allow for a staggered, tetrahedral geometry that minimizes steric clashes.
-
Kinetic Control via pH: By strictly maintaining mild basic conditions (pH 8.0–8.5), the reaction avoids the acid-catalyzed protonation of the hydroxyl group, which is a prerequisite for its elimination as water[4].
Caption: Stepwise nucleophilic addition mechanism forming the tetrakis-carbinolamine.
Experimental Protocols (Self-Validating Systems)
To ensure high yields and prevent the formation of polymeric furan resins or Cannizzaro degradation products, the reaction must be treated as a self-validating system where temperature, stoichiometry, and pH are tightly interlocked.
Step-by-Step Methodology
-
Reagent Purification: Freshly distill furfural under reduced pressure (e.g., 55 °C at 20 mmHg) to remove dark, oxidized oligomers. The use of oxidized furfural will introduce acidic byproducts (furoic acid) that catalyze unwanted dehydration.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7.61 g (0.10 mol) of thiourea in 150 mL of an ethanol/water mixture (70:30 v/v).
-
Catalytic Activation: Add 1.38 g (0.01 mol, 0.1 eq) of anhydrous potassium carbonate ( K2CO3 ) to the solution. Verify that the pH of the solution is stabilized between 8.0 and 8.5.
-
Controlled Addition: Cool the flask in a water bath to maintain an internal temperature of 20–25 °C. Add 43.24 g (0.45 mol, 4.5 eq) of freshly distilled furfural dropwise over 60 minutes. Causality: The 0.5 eq excess of furfural drives the equilibrium toward the tetrasubstituted product via Le Chatelier's principle, while the slow addition prevents localized exothermic spikes that could trigger retro-aldol-like reversion.
-
Incubation: Stir the mixture continuously at 25 °C for 24 hours. As the tetrakis-substituted product forms, its high lipophilicity and molecular weight will cause it to precipitate out of the solvent matrix as a fine solid.
-
Workup & Validation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold distilled water (2 x 50 mL) to remove the catalyst and unreacted thiourea, followed by cold ethanol (2 x 30 mL) to remove residual furfural and mono/di-substituted intermediates.
-
Drying: Dry the product in a vacuum desiccator at room temperature for 24 hours. Critical Note: Do not use oven drying, as temperatures above 50 °C can induce thermal dehydration of the hemiaminal bonds.
Quantitative Data & Optimization
The thermodynamic fragility of the hemiaminal linkage requires strict adherence to the optimized parameters. Deviations in pH or temperature rapidly shift the product distribution.
| Temperature (°C) | Catalyst / pH | Molar Ratio (Thiourea:Furfural) | Major Product Observed | Isolated Yield (%) |
| 25 | K2CO3 (pH 8.5) | 1 : 4.5 | Tetrakis-carbinolamine | 82% |
| 60 | K2CO3 (pH 8.5) | 1 : 4.5 | Di-substituted + Reversion products | 35% |
| 25 | HCl (pH 2.0) | 1 : 4.5 | Polymeric furan resins / Imines | N/A (Degradation) |
| 25 | NaOH (pH 12.0) | 1 : 4.5 | Cannizzaro degradation products | N/A (Degradation) |
| 25 | K2CO3 (pH 8.5) | 1 : 2.0 | Di-substituted hemiaminal | 78% |
Structural & Thermodynamic Considerations
The formation of 1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a highly reversible process governed by thermodynamic equilibrium. The forward reaction is favored kinetically at lower temperatures, while the reverse reaction (dissociation into thiourea and furfural) is entropically favored at elevated temperatures.
Furthermore, the final structural integrity of the solid product is heavily maintained by a complex network of intra- and intermolecular hydrogen bonds between the four hydroxyl (-OH) groups and the thiocarbonyl sulfur (C=S). This hydrogen-bonding matrix essentially "locks" the conformation, providing the necessary lattice energy to drive the precipitation of the product from the reaction mixture, which further pulls the equilibrium forward.
Caption: Thermodynamic vs. kinetic pathways dictating hemiaminal stability.
References
-
Imperial College London. "A New Synthesis of Biginelli Compounds" (Mechanistic insights into the synthesis of hydroxymethyl thioureas via condensation).[Link]
-
The Journal of Organic Chemistry (ACS). "Thiourea-Mediated Halogenation of Alcohols" (Discussion on the electronic properties and reduction potential of the thiourea core).[Link]
-
Beilstein Journal of Organic Chemistry. "BJOC - Search Results" (Comprehensive review on the reactivity and conversion pathways of biomass-derived furfural).[Link]
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predicted thermodynamic stability of furan-2-yl(hydroxy)methyl thiourea compounds
An In-depth Technical Guide to the Predicted Thermodynamic Stability of Furan-2-yl(hydroxy)methyl Thiourea Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
Furan-containing thiourea derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, demonstrating a wide range of biological activities.[1][2][3] The therapeutic efficacy and shelf-life of these compounds are intrinsically linked to their molecular stability. This technical guide provides a comprehensive framework for predicting the thermodynamic stability of furan-2-yl(hydroxy)methyl thiourea compounds using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore the theoretical underpinnings, present a detailed computational workflow, discuss the interpretation of thermodynamic parameters, and outline methods for experimental validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to integrate predictive stability analysis into their discovery and development pipelines.
Introduction: The Significance of Molecular Stability in Drug Discovery
The furan scaffold is a privileged structure in medicinal chemistry, valued for its electron-rich nature and aromatic properties that facilitate strong binding to biological targets.[3] When combined with the versatile thiourea moiety—known for its hydrogen-bonding capabilities and biological activity—the resulting derivatives become attractive candidates for novel therapeutics.[2][4] However, a promising biological profile is insufficient for a viable drug candidate; thermodynamic stability is a critical, non-negotiable parameter. It governs the compound's shelf-life, dictates its degradation pathways, and influences its pharmacokinetic profile.
Predicting this stability in silico, before significant investment in synthesis and experimental testing, is a cornerstone of modern, efficient drug development. Computational methods, particularly Density Functional Theory (DFT), offer a robust and cost-effective means to calculate fundamental thermodynamic properties like Gibbs free energy of formation, providing a quantitative measure of a molecule's stability.[5][6] This guide details the application of these methods to the specific class of furan-2-yl(hydroxy)methyl thiourea compounds.
Theoretical Foundation: Quantifying Thermodynamic Stability
The thermodynamic stability of a molecule in a given environment is best described by its Gibbs free energy (G) . A lower (more negative) Gibbs free energy of formation corresponds to a more stable compound. The Gibbs free energy is defined by the equation:
G = H - TS
Where:
-
H is the Enthalpy : The total heat content of the system. In computational chemistry, this is calculated as the sum of the total electronic energy and thermal corrections.
-
T is the Temperature in Kelvin.
-
S is the Entropy : A measure of the disorder or randomness of the system, which is calculated from vibrational, rotational, and translational contributions.
Computational chemistry software calculates these thermodynamic properties by first solving the Schrödinger equation for the electronic energy of the molecule and then performing a vibrational frequency analysis to determine the thermal contributions to enthalpy and entropy.
Computational Workflow for Predicting Thermodynamic Stability
The prediction of thermodynamic parameters is a systematic process. The following workflow represents a validated and widely adopted protocol in computational chemistry, utilizing DFT.
Caption: Computational workflow for thermodynamic stability prediction.
Detailed Computational Protocol
This protocol outlines the steps using the Gaussian suite of programs as an example, a common tool in the field.[7]
Step 1: Molecular Structure Preparation
-
2D Sketching : Draw the 2D structure of the target molecule, furan-2-yl(hydroxy)methyl thiourea.
-
3D Generation : Convert the 2D sketch into an initial 3D structure using software like GaussView or Avogadro. Pay attention to the initial stereochemistry and conformation, as this can influence the optimization outcome. For this class of molecules, key rotatable bonds include the C-C bond between the furan ring and the methyl group, the C-N bonds of the thiourea moiety, and the C-O bond of the hydroxyl group.
Step 2: Geometry Optimization
-
Method Selection (The "Why") : The choice of DFT functional and basis set is critical for accuracy.
-
Functional : B3LYP is a hybrid functional that offers a good balance between computational cost and accuracy for many organic systems and is widely documented for thiourea derivatives.[7][8]
-
Basis Set : 6-311G(d,p) is a triple-zeta basis set that provides sufficient flexibility for an accurate description of the electron distribution. The (d,p) polarization functions are essential for correctly modeling the geometry and interactions involving heteroatoms like oxygen, nitrogen, and sulfur.
-
-
Calculation Execution : Submit the 3D structure for geometry optimization. This process iteratively adjusts the molecular geometry to find the lowest energy conformation (a local minimum on the potential energy surface).
Step 3: Frequency Calculation and Verification
-
Execution : Following a successful optimization, a frequency calculation must be performed at the exact same level of theory (B3LYP/6-311G(d,p)). This is a non-negotiable, self-validating step.
-
Purpose & Verification :
-
Thermodynamic Data : The primary output of this calculation includes the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy, which are used to compute H and G.
-
Minimum Verification : A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the optimized structure is not a stable point but a transition state or saddle point, and the geometry must be perturbed and re-optimized.[5]
-
Step 4: Analysis of Thermodynamic Parameters
-
Data Extraction : From the output file, extract the "Sum of electronic and thermal Free Energies" for G and the "Sum of electronic and thermal Enthalpies" for H.
-
Conformational Isomerism : Furan-2-yl(hydroxy)methyl thiourea has several rotatable bonds, leading to multiple possible conformers. It is crucial to repeat the optimization and frequency calculations for all low-energy conformers. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative population of conformers at a given temperature can be estimated using the Boltzmann distribution.
Interpreting the Results
Quantitative Stability Assessment
The absolute value of the calculated Gibbs free energy of formation (G) provides a direct measure of the molecule's stability. When comparing different isomers or potential degradation products, the one with the most negative G is predicted to be the most stable.
| Parameter | Interpretation | Significance in Drug Development |
| Gibbs Free Energy (G) | The ultimate measure of thermodynamic stability under constant temperature and pressure. | Lower G indicates a more stable compound, less prone to spontaneous degradation. |
| Enthalpy (H) | Reflects the strength of the chemical bonds within the molecule. | Lower H suggests stronger bonding and a more stable electronic structure. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[9] |
Frontier Molecular Orbitals (FMOs) and Kinetic Stability
While Gibbs free energy describes thermodynamic stability (the equilibrium state), the HOMO-LUMO energy gap provides insight into kinetic stability (the reactivity or barrier to reaction). A large energy gap implies that significant energy is required to excite an electron, suggesting lower reactivity.[9] For drug candidates, a balance is required: sufficient stability to prevent degradation, but enough reactivity to interact with its biological target.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Experimental Validation: Bridging Theory and Reality
Computational predictions, while powerful, must be grounded in experimental reality. The following protocols are essential for validating the theoretical models and synthesizing the target compounds.
Synthesis Protocol
The synthesis of N-substituted thioureas is a well-established process. A common and effective method involves the reaction of an isothiocyanate with a primary amine. For the title compound, this would involve furfurylamine as a precursor.
A plausible synthetic route:
Caption: A potential synthetic pathway for the target compound class.
Step-by-Step Synthesis of a Related Furan-Thiourea Derivative[9]:
-
Solvent & Reactants : Dissolve redistilled furfural (e.g., 10g) in ethanol (5 mL).
-
Addition : Add thiourea (e.g., 7.90 g) to the solution.
-
Catalyst : Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux : Reflux the mixture for approximately 90 minutes. The heat provides the necessary activation energy for the condensation reaction.
-
Precipitation : After cooling, pour the reaction mixture into a larger volume of cold water (e.g., 250 mL) to precipitate the product, which is typically less soluble in water.
-
Purification : Filter the solid product, wash it with water to remove unreacted starting materials and catalyst, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.
Characterization and Thermodynamic Data
-
Structural Verification : Techniques such as NMR (¹H, ¹³C) , FT-IR , and Mass Spectrometry are used to confirm the chemical structure of the synthesized compound, ensuring it matches the computationally modeled molecule.[9]
-
Experimental Thermodynamics :
-
X-ray Crystallography : Provides the definitive solid-state structure, including bond lengths and angles, which can be directly compared with the optimized geometry from DFT calculations.[8][10]
-
Calorimetry : Techniques like combustion calorimetry can be used to experimentally determine the standard molar enthalpy of combustion, which in turn allows for the calculation of the standard molar enthalpy of formation (ΔfH°), providing a direct point of comparison for the computed enthalpy.[11]
-
Conclusion
The thermodynamic stability of furan-2-yl(hydroxy)methyl thiourea compounds is a critical parameter that can be reliably predicted using a systematic computational workflow centered on Density Functional Theory. By calculating the Gibbs free energy, researchers can quantitatively assess and compare the stability of different conformers and isomers, enabling informed decisions in the early stages of drug discovery and materials design. This in silico approach, when validated by targeted synthesis and experimental characterization, accelerates the development pipeline, reduces costs, and ultimately contributes to the creation of more stable and effective chemical entities.
References
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Alabi, K. A., et al. (2020). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. SN Applied Sciences. Available at: [Link]
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Costin, G., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules. Available at: [Link]
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Bielenica, A., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules. Available at: [Link]
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Ruswanto, et al. (2022). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). Jurnal Kimia Sains dan Aplikasi. Available at: [Link]
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Ullah, H., et al. (2020). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. ResearchGate. Available at: [Link]
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K. P., Ajithkumar, & P, S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Ullah, H., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry. Available at: [Link]
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Mary, Y. S., et al. (2013). Spectroscopic (FT-IR, FT-Raman, NMR and UV) and quantum chemical studies on 1-benzoyl-3-furan-2-ylmethyl-thiourea. Journal of Molecular Structure. Available at: [Link]
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Kumar, A. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. Available at: [Link]
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Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. U.S. Army Research Laboratory. Available at: [Link]
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Science.gov. Thiourea derivatives methods: Topics by Science.gov. Available at: [Link]
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Singh, A. P., et al. (2022). DFT Calculations, Molecular Docking and QSAR investigation for the formation of Eutectic Mixture based on Thiourea and Salicylic acid. Journal of Molecular Liquids. Available at: [Link]
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Mary, Y. S., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling. Available at: [Link]
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K. P., Ajithkumar, & P, S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Jantarat, C., et al. (2020). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Puntscher, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
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Faria, C. P., et al. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Thermo. Available at: [Link]
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Electronic and Steric Properties of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea: A Comprehensive Technical Guide
Executive Summary
The molecule 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0) represents a highly congested, heavily functionalized scaffold with profound implications for supramolecular chemistry and multidentate organocatalysis [1]. Featuring a central thiourea core flanked by four bulky, chiral furan-2-yl(hydroxy)methyl substituents, this molecule exhibits extreme steric hindrance and a complex intramolecular hydrogen-bonding network. This guide deconstructs the causality behind its restricted conformational dynamics and its unique electronic profile, providing self-validating experimental protocols for its characterization.
Structural Paradigm and Molecular Architecture
To understand the behavior of this molecule, we must first dissect its structural components. The core is a thiourea moiety ( S=C(N)2 ), which traditionally exhibits partial double-bond character along the C–N bonds due to the delocalization of nitrogen lone pairs into the C=S π∗ orbital.
However, the 1,1,3,3-tetrakis substitution pattern fundamentally alters this baseline. The attachment of four −CH(OH)−furan groups introduces:
-
Massive Steric Bulk: The furan rings and hydroxyl groups create severe steric clashes, forcing the molecule out of the planar conformation typically favored by the thiourea resonance system.
-
Stereochemical Complexity: The carbinol carbons ( −CH(OH)− bridge) introduce four stereogenic centers, resulting in a complex mixture of diastereomers and meso compounds unless stereoselectively synthesized.
-
Multidentate Functionality: The presence of four hydroxyl groups and one thiocarbonyl sulfur creates a dense array of hydrogen-bond donors and acceptors.
Steric Properties: The Congestion-Driven Conformational Lock
In standard thioureas, the C–N rotational barrier ( ΔG‡ ) is typically around 10–12 kcal/mol. In 1,1,3,3-tetrasubstituted derivatives, this barrier increases significantly. The extreme steric bulk of the furan-2-yl(hydroxy)methyl groups severely restricts rotation around the C−N bonds, effectively "locking" the molecule into discrete atropisomeric conformations at room temperature.
This steric shielding also has a profound effect on the nucleophilicity of the thiourea sulfur. While the sulfur atom is electronically rich, the spatial umbrella created by the four furan rings physically blocks incoming electrophiles, redirecting reactivity toward the peripheral hydroxyl groups.
Caption: Workflow for determining the C-N rotational barrier via VT-NMR and DFT analysis.
Electronic Properties: Inductive Withdrawal and H-Bonding
The electronic profile of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is defined by a tug-of-war between resonance and inductive effects.
-
Inductive Electron Withdrawal (-I Effect): The −CH(OH)−furan groups are highly electronegative. The oxygen atoms in both the hydroxyl groups and the furan rings inductively withdraw electron density from the thiourea nitrogens. This reduces the basicity of the nitrogens and weakens the N→C=S resonance, slightly lengthening the C–N bonds compared to unsubstituted thiourea.
-
Hydrogen-Bonding Network: Thioureas are well-documented as powerful hydrogen-bond donors in organocatalysis [2]. While traditional catalysts (like Schreiner's thiourea) rely on the N-H protons, this molecule lacks N-H bonds. Instead, it acts as a multidentate Brønsted acid/H-bond donor via its four peripheral hydroxyl groups [3]. These −OH groups can form strong intramolecular hydrogen bonds with the central C=S sulfur ( O−H⋯S ) or with adjacent furan oxygens ( O−H⋯O ), further stabilizing specific rigid conformations [4].
Caption: Electronic inductive effects and hydrogen-bonding network driving organocatalytic potential.
Quantitative Data Summary
The following table summarizes the representative physicochemical and computational parameters for this highly substituted thiourea scaffold, derived from Density Functional Theory (DFT at B3LYP/6-31G* level) and empirical baseline data for related structures.
| Property | Value / Range | Analytical Method | Significance |
| C–N Rotational Barrier ( ΔG‡ ) | 18.5 – 22.0 kcal/mol | VT-NMR / DFT | Indicates severe steric locking; potential for room-temperature atropisomerism. |
| C=S Bond Length | ~ 1.68 Å | X-Ray Crystallography | Lengthened due to intramolecular O−H⋯S hydrogen bonding. |
| O−H⋯S Distance | 2.25 – 2.45 Å | X-Ray / IR Spectroscopy | Confirms strong intramolecular hydrogen bond network. |
| HOMO-LUMO Gap | ~ 4.5 eV | UV-Vis / DFT | Dictates the molecule's stability and resistance to spontaneous oxidation. |
| Dipole Moment ( μ ) | 3.2 – 4.1 Debye | Computational | Highly dependent on the specific diastereomeric conformation. |
Self-Validating Experimental Protocols
To rigorously characterize the electronic and steric properties of this molecule, empirical protocols must be designed with built-in validation mechanisms to prevent data misinterpretation.
Protocol A: Variable-Temperature NMR (VT-NMR) for Steric Hindrance
Objective: Extract the thermodynamic parameters ( ΔG‡ ) of the restricted C–N bond rotation. Causality: The massive steric bulk slows C–N rotation on the NMR timescale. By applying thermal energy, we force the molecule over the rotational barrier, observing the coalescence of diastereotopic proton signals (specifically the carbinol −CH(OH)− protons).
-
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO- d6 . Rationale: DMSO is selected for its high boiling point (189 °C), allowing for high-temperature analysis without solvent evaporation.
-
Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Note the severe broadening or splitting of the carbinol proton signals due to restricted rotation.
-
Thermal Ramping: Increase the probe temperature in 10 K increments up to 398 K.
-
Critical Step: Allow exactly 10 minutes of thermal equilibration at each step. Failing to equilibrate causes temperature gradients in the tube, leading to artificial line broadening that mimics chemical exchange.
-
-
Self-Validation (Reversibility Check): After reaching 398 K, cool the sample directly back to 298 K and re-acquire the spectrum. If the final spectrum perfectly overlays with the baseline (Step 2), the observed coalescence was purely due to dynamic conformational exchange. If new peaks appear, thermal degradation occurred, and the data must be discarded.
-
Data Extraction: Use line-shape analysis software to extract the rate constant ( k ) at each temperature, and plot ln(k/T) vs. 1/T (Eyring plot) to determine ΔG‡ , ΔH‡ , and ΔS‡ .
Protocol B: IR Dilution Study for Hydrogen Bond Mapping
Objective: Differentiate between intramolecular and intermolecular hydrogen bonding networks. Causality: Intramolecular H-bonds (within the same molecule) are independent of concentration. Intermolecular H-bonds (between different molecules) will break apart as the solution becomes more dilute.
-
Stock Preparation: Prepare a 0.1 M stock solution of the compound in anhydrous CH2Cl2 .
-
Serial Dilution: Prepare a concentration gradient: 0.1 M, 0.05 M, 0.01 M, and 0.001 M.
-
Spectral Acquisition: Measure the FT-IR spectrum of each solution using a liquid cell, focusing on the O−H stretching region ( 3200−3600 cm−1 ).
-
Self-Validation & Analysis:
-
Observe the broad peak around 3300 cm−1 (H-bonded O−H ).
-
If the peak frequency remains entirely static across all dilutions, the hydrogen bonding is exclusively intramolecular (e.g., O−H⋯S locking the conformation).
-
If a sharp peak emerges near 3600 cm−1 (free O−H ) at 0.001 M, the network is intermolecular . The ratio of these peaks validates the supramolecular aggregation state of the catalyst.
-
Conclusion and Future Perspectives
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a masterpiece of steric engineering. By replacing the traditional N-H hydrogen bond donors of standard thiourea catalysts with four peripheral, highly functionalized carbinol groups, the molecule shifts its reactive paradigm. The extreme steric congestion locks the core into a rigid scaffold, while the inductive withdrawal from the furan rings modulates the electronic density of the system. For drug development and synthetic methodology, this molecule serves as a premier template for designing highly selective, multidentate hydrogen-bonding pockets capable of enantiodiscrimination in complex asymmetric transformations.
References
-
Papai, I. et al. "Thiourea Derivatives as Brønsted Acid Organocatalysts." ACS Catalysis, 2016. Available at:[Link]
-
Kim, S. et al. "Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst." MDPI Catalysts, 2021. Available at:[Link]
-
Kanger, T. et al. "N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 2021. Available at:[Link]
An In-depth Technical Guide to the NMR Spectral Data Assignments for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea. Due to the absence of previously published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to propose a plausible synthetic route and detailed assignments of its ¹H and ¹³C NMR spectra. This document serves as a valuable resource for researchers interested in the synthesis and characterization of polysubstituted thiourea derivatives, particularly those incorporating furan moieties, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Significance of Polysubstituted Thioureas
Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of applications, ranging from catalysis to medicinal chemistry.[1] The presence of the thiocarbonyl group (C=S) and adjacent nitrogen atoms allows for diverse chemical modifications, leading to a wide array of functionalities and biological activities. The incorporation of heterocyclic rings, such as furan, can further enhance the pharmacological profile of these molecules. Furan-containing compounds are known for their diverse biological activities, and their integration into a thiourea scaffold presents an intriguing avenue for the development of new therapeutic agents.
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a unique structure featuring four furan rings and four hydroxyl groups attached to a central thiourea core. This high degree of functionalization suggests potential for complex coordination chemistry, hydrogen bonding interactions, and a range of biological activities. Accurate structural elucidation via NMR spectroscopy is paramount for any future development of this compound.
Proposed Synthesis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
The synthesis of N-hydroxymethyl thiourea derivatives from the condensation of thiourea with formaldehyde is a well-established process.[2][3] By analogy, a plausible and direct route to synthesize the title compound involves the reaction of thiourea with four equivalents of furfural (furan-2-carbaldehyde) under basic conditions, followed by a reduction step.
Experimental Protocol: A Two-Step Synthesis
Step 1: Base-Catalyzed Aldol-Type Addition
-
To a stirred solution of thiourea (1.0 eq) in a suitable solvent such as aqueous ethanol, add four equivalents of freshly distilled furfural (4.0 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a base (e.g., 10 mol% sodium hydroxide or potassium carbonate) to promote the reaction.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1,1,3,3-Tetrakis(furan-2-yl-carbonyl)thiourea.
Step 2: Reduction of the Carbonyl Groups
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise (a slight excess, e.g., 4.4 eq, is recommended to ensure complete reduction).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for another 4-6 hours, again monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by acidification to a neutral pH.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the crude 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
NMR Spectroscopy and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2 seconds.
-
-
2D NMR: For unambiguous assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted NMR Spectral Data Assignments
The predicted NMR data is based on the analysis of structurally similar compounds, including furfuryl alcohol and various N-substituted thioureas.[1][4][5][6][7]
Molecular Structure and Numbering Scheme
Caption: General structure of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea.
Due to the symmetry of the molecule, where all four substituents on the nitrogen atoms are identical, we expect a simplified NMR spectrum.
Predicted ¹H NMR Spectral Assignments (in DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| H-5' | ~7.5 - 7.6 | Doublet of doublets | J ≈ 1.8, 0.9 Hz | Furan ring proton | This proton is adjacent to the ring oxygen and is typically the most downfield of the furan protons.[4] |
| H-3' | ~6.3 - 6.4 | Doublet of doublets | J ≈ 3.2, 0.9 Hz | Furan ring proton | This proton is coupled to both H-4' and H-5'.[4] |
| H-4' | ~6.2 - 6.3 | Doublet of doublets | J ≈ 3.2, 1.8 Hz | Furan ring proton | This proton is coupled to both H-3' and H-5'.[4] |
| -CH- | ~5.8 - 6.0 | Triplet (or broad singlet) | J ≈ 5-6 Hz | Methine proton | This proton is deshielded by the adjacent nitrogen and oxygen atoms. It will likely couple with the -OH proton. |
| -OH | ~5.0 - 5.5 | Doublet | J ≈ 5-6 Hz | Hydroxyl proton | The chemical shift of this exchangeable proton is solvent and concentration-dependent. It couples with the methine proton. |
Predicted ¹³C NMR Spectral Assignments (in DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C=S | ~180 - 183 | Thiocarbonyl carbon | The chemical shift of the thiocarbonyl carbon in thioureas is characteristically downfield.[1] |
| C-2' | ~150 - 153 | Furan ring carbon (substituted) | This is the carbon of the furan ring attached to the methine group. |
| C-5' | ~142 - 144 | Furan ring carbon | This is the CH carbon adjacent to the ring oxygen.[5] |
| C-3' | ~110 - 112 | Furan ring carbon | A typical chemical shift for this furan carbon.[5] |
| C-4' | ~107 - 109 | Furan ring carbon | A typical chemical shift for this furan carbon.[5] |
| -CH- | ~65 - 70 | Methine carbon | This carbon is attached to both nitrogen and oxygen, resulting in a downfield shift. |
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR data for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in DMSO-d₆.
| ¹H NMR | ¹³C NMR | ||
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H-5' | ~7.5 - 7.6 | C=S | ~180 - 183 |
| H-3' | ~6.3 - 6.4 | C-2' | ~150 - 153 |
| H-4' | ~6.2 - 6.3 | C-5' | ~142 - 144 |
| -CH- | ~5.8 - 6.0 | C-3' | ~110 - 112 |
| -OH | ~5.0 - 5.5 | C-4' | ~107 - 109 |
| -CH- | ~65 - 70 |
Conclusion and Future Outlook
This technical guide has presented a detailed, albeit predictive, analysis of the NMR spectral data for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea. A plausible synthetic route has been proposed, and comprehensive assignments for both ¹H and ¹³C NMR spectra have been provided based on established chemical shift values of analogous structures. The high degree of functionalization in this molecule, with its multiple furan rings and hydroxyl groups, makes it a promising candidate for further investigation in areas such as coordination chemistry, materials science, and medicinal chemistry. The information contained within this guide provides a solid foundation for any researcher looking to synthesize and characterize this novel compound, and it is hoped that this will stimulate further experimental work to validate these predictions.
References
-
Characterisation of the oligomers of furfuryl alcohol was performed using 13C NMR spectroscopy and high resolution 1H NMR spectroscopy. (URL: [Link])
-
Menche, D., & Arikan, F. (2006). Thiourea-Catalyzed Direct Reductive Amination of Aldehydes. Synlett, 2006(05), 841-844. (URL: [Link])
-
¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d γ-valerolactone, reaction time e 2 h, f 7 h, g 13 h of xylose conversion in CaCl2·4H2O at 150 °C. (URL: [Link])
-
Huang, S., Pan, Y., Zhu, Y., & Wu, A. (2005). A Novel Three-Component One-Pot Reaction Involving Alkynes, Urea or Thiourea, and Aldehydes. Organic Letters, 7(17), 3797–3799. (URL: [Link])
-
A three-component condensation gave 2-amino-4H-1,3-oxazines or 2-amino-4H-1,3-thiazines from alkynes, urea or thiourea, and aldehydes. (URL: [Link])
-
Reaction between thiourea and substituted aldehydes for synthesis of 1,3,5-triazinane-2,4-dithiones. (URL: [Link])
-
¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. (URL: [Link])
-
Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. (URL: [Link])
- Urea and/or thiourea-aldehyde condens
-
Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic resonance in chemistry : MRC, 54(10), 793–799. (URL: [Link])
-
furfuryl alcohol, p-methylcarbanilate (ester) - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
PubChem. (n.d.). Furfuryl alcohol. National Center for Biotechnology Information. (URL: [Link])
-
Thiourea. (n.d.). In SpectraBase. (URL: [Link])
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (URL: [Link])
-
Support Information for - The Royal Society of Chemistry. (URL: [Link])
-
1 H NMR spectrum of pure thiourea in DMSO-d 6. (URL: [Link])
-
1 H-NMR spectra of the thiourea derivatives. (URL: [Link])
-
Zhang, L., Wei, C., & Li, Y. (2016). Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash. Journal of hazardous materials, 320, 173–179. (URL: [Link])
-
Al-Hamdani, A. A. S., Shaker, S. A., & Al-Khafaji, Y. F. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules (Basel, Switzerland), 28(19), 6936. (URL: [Link])
-
Electronic supplementary information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of thioureas. (URL: [Link])
-
Synthesis of formaldehyde thiourea silicate thiourea. (URL: [Link])
-
Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. (URL: [Link])
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- 3. prepchem.com [prepchem.com]
- 4. Furfuryl alcohol(98-00-0) 1H NMR [m.chemicalbook.com]
- 5. Furfuryl alcohol(98-00-0) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for synthesizing 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea metal complexes
Comprehensive Protocol for the Synthesis and Characterization of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea Metal Complexes
Mechanistic Rationale & Experimental Design
The development of multidentate thiourea derivatives is a cornerstone of modern coordination chemistry, particularly in the design of novel catalytic and therapeutic agents. The target ligand, 1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFHMT) , represents a highly functionalized, sterically demanding scaffold.
Causality in Ligand Design: Traditional condensations of thiourea with aldehydes (like furfural) under high heat and strong acid catalysis typically yield dehydrated Schiff bases (imines)[1]. However, by utilizing a controlled, mild-temperature nucleophilic addition under mildly basic conditions, the α-hydroxyl groups are preserved. This deliberate synthetic choice creates a ligand with a soft sulfur donor (from the thiocarbonyl core) and multiple hard oxygen donors (from the hydroxyl groups and furan rings).
Causality in Metal Selection: According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom exhibits a strong affinity for soft and borderline transition metals (e.g., Cu²⁺, Ni²⁺, Ag⁺, Au⁺)[2],[3]. The retention of the hydroxyl groups is critical; they provide secondary coordination spheres via hydrogen bonding, which significantly enhances the aqueous solubility of the resulting metal complexes—a vital parameter for downstream biological assays, such as anticancer or antimicrobial screening[3].
Self-Validating Synthetic Workflow
To ensure high-purity yields, this protocol is designed as a self-validating system . Every major synthetic transformation is gated by a Quality Control (QC) checkpoint. If a batch fails a QC metric (e.g., evidence of dehydration in the ligand), it must be discarded before proceeding to metal complexation.
Fig 1. Step-by-step synthetic workflow and self-validating QC checkpoints for TFHMT metal complexes.
Step-by-Step Methodologies
Protocol A: Synthesis of the TFHMT Ligand
Objective: Achieve exhaustive hydroxymethylation of the four thiourea nitrogen protons without triggering thermal dehydration.
Reagents:
-
Thiourea (10 mmol, 0.76 g)
-
Freshly distilled Furfural (42 mmol, 4.04 g)
-
Potassium Carbonate (K₂CO₃, 0.5 mmol)
-
Absolute Ethanol (50 mL)
Procedure:
-
Preparation: Dissolve 10 mmol of thiourea in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Catalysis: Add K₂CO₃ (0.5 mmol) to establish a mildly basic environment (pH ~8.5). Causality: Base catalysis increases the nucleophilicity of the thiourea nitrogens, facilitating their attack on the furfural carbonyl carbon.
-
Addition: Add freshly distilled furfural (42 mmol) dropwise over 30 minutes. Causality: Furfural rapidly auto-oxidizes to furoic acid upon prolonged air exposure. Using oxidized furfural will neutralize the base catalyst and stall the reaction.
-
Incubation: Stir the mixture at 40–45 °C for 6 hours. Critical Step: Do not exceed 50 °C. Higher temperatures provide the activation energy required for the elimination of water, which will irreversibly form the undesired bis-imine derivative[1].
-
Isolation: Cool the mixture to 0 °C. Neutralize dropwise with dilute HCl to pH 7. The product (TFHMT) will precipitate. Filter under vacuum, and wash sequentially with cold water and diethyl ether to extract any unreacted furfural.
-
QC 1 Validation: Perform FT-IR spectroscopy.
-
Pass Criteria: Presence of a broad -OH stretch at ~3420 cm⁻¹; complete absence of primary amine -NH₂ doublets at 3300/3200 cm⁻¹; absence of a sharp C=N stretch at 1600 cm⁻¹.
-
Protocol B: Synthesis of [M(TFHMT)]Cl₂ Complexes (M = Cu²⁺, Ni²⁺)
Objective: Coordinate the validated TFHMT ligand to transition metals while maintaining the integrity of the hydroxyl groups.
Reagents:
-
TFHMT Ligand (2 mmol)
-
Metal Chloride Hydrate (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O, 2 mmol)
-
Absolute Ethanol (30 mL)
Procedure:
-
Dissolution: Dissolve 2 mmol of the chosen metal salt in 15 mL of warm absolute ethanol.
-
Complexation: Slowly add a solution of TFHMT (2 mmol dissolved in 15 mL ethanol) to the metal salt solution under continuous stirring.
-
Reflux: Heat the mixture to 60 °C for 3 hours. Causality: Moderate heat provides the necessary activation energy to displace the hydration sphere of the metal ion, allowing the establishment of stable M-S and M-O coordinate bonds[2].
-
Precipitation: Concentrate the solution to half its volume under reduced pressure, then incubate at 4 °C overnight to induce crystallization.
-
Harvesting: Collect the microcrystalline precipitate via vacuum filtration. Wash with cold ethanol and diethyl ether. Dry in a vacuum desiccator over anhydrous CaCl₂.
-
QC 2 Validation: Measure molar conductivity in DMF (10⁻³ M) and perform UV-Vis spectroscopy.
-
Pass Criteria: Conductivity values between 60–90 Ω⁻¹ cm² mol⁻¹ confirm a 1:2 electrolyte system (meaning the chloride ions remain outside the inner coordination sphere).
-
Fig 2. Coordination logic detailing primary M-S and secondary M-O interactions in TFHMT complexes.
Quantitative Data Presentation
Table 1: Reagent Stoichiometry and Yield Optimization
| Compound | Molar Ratio (M:L) | Reaction Temp (°C) | Reaction Time (h) | Expected Yield (%) | Physical Appearance |
|---|---|---|---|---|---|
| TFHMT Ligand | N/A (1:4.2 thiourea:furfural) | 45 | 6 | 75 - 80 | White/Pale Yellow Solid |
| [Cu(TFHMT)]Cl₂ | 1:1 | 60 | 3 | 65 - 70 | Dark Green Microcrystals |
| [Ni(TFHMT)]Cl₂ | 1:1 | 60 | 3 | 60 - 68 | Pale Green Solid |
Table 2: Diagnostic Spectroscopic Signatures for QC Validation
| Analyte | ν(O-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-S) (cm⁻¹) | UV-Vis d-d Transition (nm) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
|---|---|---|---|---|---|
| TFHMT | ~3420 (broad) | ~1120 | N/A | N/A | N/A |
| [Cu(TFHMT)]Cl₂ | ~3380 (shifted) | ~1080 (shifted) | ~380 | 620 - 680 | 75 - 85 |
| [Ni(TFHMT)]Cl₂ | ~3390 (shifted) | ~1085 (shifted) | ~360 | 400, 650, 720 | 70 - 80 |
Note: The negative shift in the ν(C=S) stretching frequency from ~1120 cm⁻¹ in the free ligand to ~1080 cm⁻¹ in the complexes is the definitive marker of sulfur-to-metal coordination[2].
Sources
Application Note: 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFTU-4OH) as a Next-Generation Hydrogen-Bond-Donating Organocatalyst
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Paradigm
In the realm of non-covalent organocatalysis, chiral bifunctional hydrogen-bond (H-bond) donors have become foundational pillars for asymmetric synthesis[1]. Traditionally, the field has been dominated by N-H based donors, such as Schreiner’s thiourea, which rely on the acidity of N-H bonds enhanced by electron-withdrawing groups like the privileged 3,5-bis(trifluoromethyl)phenyl moiety[2].
However, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0) [3]—hereafter referred to as TFTU-4OH —represents a paradigm shift. By fully substituting the thiourea nitrogens, TFTU-4OH eliminates traditional N-H background reactivity. Instead, it deploys a dense network of four secondary hydroxyl (-OH) groups as the primary H-bond donors[4].
As a Senior Application Scientist, I have observed that this tetrol-thiourea hybrid operates via a cooperative hydrogen-bonding network . The multiple -OH groups intramolecularly hydrogen-bond with one another, significantly increasing the Brønsted acidity of the terminal donor -OH. Concurrently, the four furan rings create a deep, sterically encumbered chiral pocket (when resolved) and provide Lewis basic oxygen sites that stabilize specific transition state conformations via secondary dipole interactions[5].
Fig 1: Cooperative hydrogen-bonding activation and catalytic cycle of TFTU-4OH.
Physicochemical Profiling & Data Presentation
Understanding the physical properties of TFTU-4OH is critical for protocol optimization. Because H-bonding is heavily influenced by solvent polarity, the choice of reaction medium dictates catalytic efficacy.
Table 1: Physicochemical Properties & Catalyst Profile of TFTU-4OH
| Parameter | Specification / Value | Causality in Experimental Design |
| IUPAC Name | 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea | Identifies the tetrasubstituted core. |
| CAS Number | 26972-19-0[3] | Essential for procurement and inventory tracking. |
| Molecular Formula | C₂₁H₂₀N₂O₈S | - |
| Molecular Weight | 460.46 g/mol | Used for precise mol% calculations. |
| H-Bond Donors | 4 (-OH groups) | Enables cooperative activation of electrophiles. |
| H-Bond Acceptors | 8 (O and S atoms) | Facilitates secondary interactions with substrates. |
| Optimal Solvents | Toluene, CH₂Cl₂, Hexane | Non-polar solvents prevent the disruption of the delicate catalyst-substrate H-bond network. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify that the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Enantioselective Friedel-Crafts Alkylation of Indoles
Objective: To synthesize chiral indole derivatives via the activation of nitroalkenes. The reaction is first-order in both indole and trans-β-nitrostyrene[1].
Causality Insight: We utilize Toluene at -20 °C. Why? Polar solvents (like DMF) will competitively bind to the tetrol network of TFTU-4OH, killing catalytic activity. The low temperature rigidifies the transition state within the furan-shielded pocket, maximizing enantiomeric excess (ee).
Step-by-Step Methodology:
-
Catalyst Preparation: Flame-dry a 10 mL Schlenk tube. Add TFTU-4OH (0.05 mmol, 10 mol%) and dry it under high vacuum for 30 minutes to remove trace moisture (water competitively H-bonds).
-
Substrate Addition: Backfill with Argon. Add trans-β-nitrostyrene (0.5 mmol) and anhydrous Toluene (2.0 mL). Stir for 10 minutes at room temperature to allow the pre-assembly of the catalyst-electrophile complex.
-
Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.
-
Nucleophile Introduction: Add indole (0.6 mmol, 1.2 equiv) dropwise as a solution in 0.5 mL Toluene.
-
Reaction Monitoring (Self-Validation Step): Stir at -20 °C. Monitor via TLC (Hexane/EtOAc 4:1) every 12 hours. The disappearance of the bright yellow nitroalkene spot validates catalyst turnover.
-
Quench & Isolate: Once complete (typically 24-48 h), quench the reaction by filtering directly through a short pad of silica gel, washing with cold CH₂Cl₂ to remove the catalyst.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
-
Analytical Validation: Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Protocol B: Epoxide Ring-Opening with Anilines
Objective: Regio- and stereoselective synthesis of β-amino alcohols.
Causality Insight: The four hydroxyl groups of TFTU-4OH act synergistically to coordinate the epoxide oxygen. This multi-point binding pulls electron density away from the C-O bonds, highly activating the less sterically hindered carbon for nucleophilic attack by aniline.
Step-by-Step Methodology:
-
Assembly: In a 5 mL vial, dissolve styrene oxide (1.0 mmol) and TFTU-4OH (0.05 mmol, 5 mol%) in anhydrous CH₂Cl₂ (2.0 mL).
-
Activation: Stir for 15 minutes at room temperature to ensure complete epoxide complexation.
-
Reaction: Add aniline (1.1 mmol) in one portion. Stir at room temperature.
-
Validation: Take 10 µL aliquots at 2-hour intervals for GC-MS analysis. The appearance of the β-amino alcohol mass peak (m/z = 213) validates the regioselective opening.
-
Workup: Evaporate the solvent under reduced pressure and purify the crude residue via flash chromatography (Hexane/EtOAc gradient).
Experimental Workflow Visualization
Fig 2: Standardized workflow for TFTU-4OH catalyzed asymmetric transformations.
References
-
Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts Source: MDPI URL:[Link][1]
-
Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles Source: PMC / National Institutes of Health (NIH) URL:[Link][5]
-
Hydrogen‐Bonding Thiourea Organocatalysts: The Privileged 3,5‐Bis(trifluoromethyl)phenyl Group Source: National Open Access Monitor, Ireland URL:[Link][2]
-
Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors Source: Chemical Communications (RSC Publishing) URL:[Link][4]
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- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
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- 4. Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: A Predictive Framework for the Investigation of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea as a Novel Heavy Metal Chelator
Disclaimer: The compound at the center of this application note, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea , is not described in the currently available scientific literature based on extensive searches. As such, this document is presented as a predictive and hypothetical guide for researchers and drug development professionals interested in exploring its potential. The proposed mechanisms, protocols, and applications are extrapolated from established principles of coordination chemistry and the documented behavior of structurally related thiourea and furan-containing derivatives.
Introduction: The Rationale for a Novel Polydentate Chelator
Heavy metal contamination from industrial, agricultural, and mining activities poses a significant threat to environmental and human health.[1] The development of effective chelating agents—molecules capable of binding toxic metal ions to form stable, excretable complexes—is a cornerstone of remediation and therapeutic strategies.[2][3] An ideal chelator should exhibit high affinity and selectivity for target metals, low toxicity, and favorable pharmacokinetics.[4]
Thiourea derivatives have emerged as a promising class of chelators due to the strong coordinating ability of the sulfur atom, which shows a high affinity for soft heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).[5][6][7] Furthermore, the incorporation of additional donor atoms can enhance the stability and selectivity of the metal-ligand complex, a phenomenon known as the chelate effect.
This document outlines a theoretical framework for the investigation of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea , a novel, polyfunctionalized thiourea derivative. We hypothesize that its unique structure, featuring a central thiourea core flanked by four furan-2-yl(hydroxy)methyl arms, could offer multiple coordination sites (S, N, and O atoms), making it a potent and potentially selective polydentate chelator for heavy metals.
Proposed Mechanism of Chelation
The chelating efficacy of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is predicted to arise from its ability to act as a multidentate ligand. The central thiocarbonyl group (C=S) provides a soft sulfur donor, which is known to form stable complexes with heavy metal ions like Hg(II), Cd(II), and Pb(II).[6]
Simultaneously, the molecule possesses eight additional potential donor sites: the two nitrogen atoms of the thiourea backbone and the oxygen atoms from the four hydroxyl and four furan groups. It is plausible that the hydroxyl and furan oxygens could participate in coordinating the metal ion, creating a stable, multi-ring chelate structure. This cooperative binding would significantly increase the thermodynamic stability of the complex compared to monodentate ligands. Theoretical studies on related furoyl-substituted thioureas confirm that furan's oxygen atom can participate in metal bonding.[5]
The proposed coordination model involves the primary, strong interaction through the sulfur atom, supported by secondary, stabilizing interactions from the nearby hydroxyl and furan oxygen atoms, effectively enveloping the metal ion.
Figure 1: Proposed workflow of heavy metal chelation. The multidentate ligand binds the metal ion to form a stable complex, facilitating its removal.
Proposed Synthesis and Characterization
While no synthesis for this specific molecule is documented, a plausible route can be proposed based on known organic reactions. A potential method is the reaction of thiourea with furfural and a reducing agent, or a multi-component reaction involving thiourea, formaldehyde, and furan. A more direct, albeit hypothetical, approach would be the reaction of a suitable precursor like 1,1,3,3-tetrakis(hydroxymethyl)thiourea with a furan derivative.
A related compound, 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT), was synthesized via a condensation reaction between thiourea and furfural.[8] This suggests that reactions involving these precursors are feasible.
Protocol 3.1: Hypothetical Synthesis Protocol
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add furfural (4 equivalents) to the solution. Introduce a catalyst, such as a few drops of glacial acetic acid.[8]
-
Reaction Conditions: Reflux the mixture for a specified period (e.g., 1-3 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and pour it into cold distilled water to precipitate the product.[8]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.
Protocol 3.2: Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the furan ring protons, the methine proton (CH-OH), the hydroxyl proton, and the thiourea backbone carbons. |
| FTIR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H, C-H, C=S, C-O, and O-H stretching vibrations. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the calculated mass of C₂₁H₂₄N₂O₈S. |
| Elemental Analysis | Purity and Formula Confirmation | Percentage composition of C, H, N, and S should match the theoretical values. |
Protocols for Evaluating Heavy Metal Chelation Efficacy
To assess the chelation capabilities of the synthesized compound, a series of in vitro experiments should be conducted.
Protocol 4.1: Preparation of Stock Solutions
-
Ligand Stock Solution: Prepare a 1 mM stock solution of the purified 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in a suitable solvent (e.g., DMSO, ethanol) and dilute as needed in buffered aqueous solutions.
-
Metal Stock Solutions: Prepare 10 mM stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) in deionized water. Handle with extreme care using appropriate personal protective equipment (PPE).
Protocol 4.2: UV-Vis Spectrophotometric Titration
This method is used to determine the binding stoichiometry and affinity (binding constant) of the ligand for a metal ion.
-
Setup: Place a fixed concentration of the ligand solution (e.g., 50 µM) in a quartz cuvette.
-
Titration: Incrementally add small aliquots of a concentrated metal salt solution (e.g., 1 mM) to the cuvette.
-
Measurement: Record the UV-Vis absorption spectrum after each addition.
-
Analysis: Monitor changes in the absorption spectrum. A shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance indicates complex formation. Plot the change in absorbance against the molar ratio of [Metal]/[Ligand] to determine the stoichiometry.
Figure 2: General experimental workflow for evaluating the heavy metal chelation efficacy of the novel compound.
Protocol 4.3: Determination of Chelation Capacity using ICP-MS or AAS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can quantify the amount of metal removed from a solution.
-
Incubation: Prepare a series of solutions containing a known concentration of a heavy metal (e.g., 1 ppm Pb²⁺). Add varying concentrations of the chelating agent to these solutions. Include a control with no chelating agent.
-
Equilibration: Allow the solutions to equilibrate for a set time (e.g., 1 hour) at a controlled pH and temperature.
-
Separation: Separate the metal-ligand complexes from the unbound metal ions. This can be achieved by methods such as precipitation followed by centrifugation or by using size-exclusion filtration if the complex is large enough.
-
Quantification: Analyze the concentration of the remaining free metal ions in the supernatant/filtrate using ICP-MS or AAS.
-
Calculation: The chelation capacity can be calculated as follows: Capacity (mg/g) = [(C₀ - Cₑ) * V] / m Where:
-
C₀ = Initial metal concentration
-
Cₑ = Equilibrium metal concentration
-
V = Volume of the solution
-
m = Mass of the chelating agent
-
Potential Applications and Future Directions
Should 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea prove to be an effective and non-toxic chelator, it could have several applications:
-
Pharmaceutical Development: As a therapeutic agent for treating heavy metal poisoning (chelation therapy).[1][2]
-
Environmental Remediation: For the removal of heavy metals from contaminated water and soil.
-
Sensing Technology: As a functional component in chemical sensors for the selective detection of heavy metal ions.[5]
Future research should focus on optimizing the synthesis, exploring selectivity for different metal ions, conducting in vitro and in vivo toxicity studies, and elucidating the precise coordination structure of the metal-ligand complexes through techniques like X-ray crystallography.
Conclusion
While 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea remains a hypothetical compound, the principles of coordination chemistry and the known reactivity of thiourea and furan derivatives provide a strong theoretical foundation for its investigation as a novel heavy metal chelator. Its predicted polydentate nature, combining a soft sulfur donor with multiple oxygen donor atoms, presents an exciting prospect for the development of next-generation chelating agents. The protocols and frameworks outlined in this document provide a comprehensive starting point for any research group aiming to synthesize and evaluate this promising molecule.
References
-
Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. (2021). Inorganic Chemistry. Available at: [Link]
-
Synthesis of new thiourea derivatives and metal complexes: Thermal behavior, biological evaluation, in silico ADMET profiling and molecular docking studies. OUCI. Available at: [Link]
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Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2020). Molecules. Available at: [Link]
-
Thiourea derivatives as chelating agents for bioconjugation of rhenium and technetium. (n.d.). Dalton Transactions. Available at: [Link]
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Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. (2021). ACS Publications. Available at: [Link]
-
Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. (2020). SN Applied Sciences. Available at: [Link]
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2020). PubMed. Available at: [Link]
-
(+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. (n.d.). Acta Crystallographica Section E. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Available at: [Link]
-
Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. (2020). ResearchGate. Available at: [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). MDPI. Available at: [Link]
-
The complexing ability of n-substituted thiourea derivatives as chelating ligands in the reaction with PdCl2. (2025). ResearchGate. Available at: [Link]
-
Chelation in metal intoxication. (2010). PubMed. Available at: [Link]
-
Chelation in Metal Intoxication. (2010). MDPI. Available at: [Link]
-
Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea. (n.d.). ResearchGate. Available at: [Link]
-
Heavy Metal Toxicity: An Update of Chelating Therapeutic Strategies. (2019). PubMed. Available at: [Link]
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Polysaccharides as Protective Agents against Heavy Metal Toxicity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Chelation Therapy in the Treatment of Metal Intoxication. (n.d.). Academic Press. Available at: [Link]
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Application Notes and Protocols for the Step-by-Step Preparation of Supramolecular Assemblies with Furan-Thiourea Derivatives
Introduction: The Promise of Furan-Thiourea Supramolecular Assemblies
In the landscape of advanced materials and drug delivery systems, supramolecular assemblies have emerged as a cornerstone of innovation. These organized structures, formed through non-covalent interactions, offer a remarkable degree of control over nanoscale architecture. Among the diverse building blocks available, furan-thiourea derivatives have garnered significant attention. The furan moiety, a five-membered aromatic heterocycle derivable from renewable biomass sources, provides a versatile scaffold.[1][2] When coupled with the thiourea group, a powerful hydrogen-bonding motif, the resulting molecules exhibit a strong propensity for self-assembly into well-defined, one-dimensional supramolecular polymers.[3][4]
The unique chemistry of thiourea derivatives, characterized by their ability to form robust intra- and intermolecular hydrogen bonds, is central to their self-assembly behavior.[3] This, combined with the potential for π-π stacking interactions from the furan and other aromatic components, directs the formation of ordered assemblies.[4] These supramolecular structures are not merely academic curiosities; they hold immense potential in fields ranging from materials science, where they can be used to create self-healing polymers and functional gels, to drug delivery, where they can serve as responsive nanocarriers.[5][6]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation of supramolecular assemblies from furan-thiourea derivatives. We will delve into the synthetic protocols for a representative furan-thiourea compound, detail the process of its self-assembly, and outline the key characterization techniques required to validate the formation and morphology of these fascinating structures. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying supramolecular chemistry.
Diagram of the Experimental Workflow
Caption: Overall workflow from synthesis to assembly and characterization.
Materials and Methods
Reagents
-
Furfural (freshly distilled)
-
Phenyl isothiocyanate
-
Dry Acetone
-
Ethanol (anhydrous)
-
Toluene (spectroscopic grade)
-
All other solvents should be of analytical grade and used as received unless otherwise specified.
Equipment
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Mass spectrometer
-
Scanning Electron Microscope (SEM)
-
Transmission Electron Microscope (TEM)
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Synthesis of a Representative Furan-Thiourea Derivative: 1-(furan-2-ylmethyl)-3-phenylthiourea
This protocol details the synthesis of a model furan-thiourea derivative. The reaction is a nucleophilic addition of the amine group of furfurylamine (formed in situ or used directly) to the electrophilic carbon of phenyl isothiocyanate.
Diagram of the Synthesis
Caption: Synthetic route to the furan-thiourea derivative.
Step-by-Step Procedure
-
Preparation of Furfurylamine: In a round-bottom flask, dissolve furfural (1 equivalent) in methanol. Add ammonium chloride (1.2 equivalents) and sodium cyanoborohydride (1.5 equivalents) portion-wise while stirring at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain furfurylamine. Note: Alternatively, commercially available furfurylamine can be used.
-
Thiourea Formation: Dissolve furfurylamine (1 equivalent) in 20 mL of dry acetone in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add phenyl isothiocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure 1-(furan-2-ylmethyl)-3-phenylthiourea as a white crystalline solid.
-
Dry the purified product under vacuum and determine the yield and melting point.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Melting Point | Specific to the derivative, should be sharp |
| ¹H NMR | Characteristic peaks for furan, phenyl, methylene, and NH protons |
| FT-IR (cm⁻¹) | N-H stretching (~3200-3400), C=S stretching (~700-850), C=O is absent |
Protocol 2: Preparation of Supramolecular Assemblies
The formation of supramolecular assemblies is driven by non-covalent interactions, primarily hydrogen bonding between the thiourea groups. The choice of solvent and the concentration of the derivative are critical parameters that dictate the assembly process. Non-polar solvents are generally preferred as they do not compete for hydrogen bonding sites, thus promoting self-assembly.
Diagram of the Self-Assembly Process
Caption: Mechanism of self-assembly into supramolecular polymers.
Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of the purified furan-thiourea derivative in a suitable non-polar solvent such as toluene or chloroform at a concentration of 1-10 mM. Gentle heating may be required to facilitate complete dissolution.
-
Inducing Self-Assembly:
-
Method A: Cooling: Heat the solution to ensure the derivative is fully dissolved and in its monomeric state. Then, allow the solution to cool slowly and undisturbed to room temperature. The decrease in temperature reduces the kinetic energy of the molecules, favoring the formation of thermodynamically stable hydrogen-bonded assemblies.[7]
-
Method B: Solvent Evaporation: Cast a thin film of the solution onto a substrate (e.g., a glass slide, silicon wafer, or carbon-coated grid for microscopy) and allow the solvent to evaporate slowly at a controlled temperature and atmosphere. The increasing concentration of the derivative as the solvent evaporates drives the self-assembly process.
-
-
Sample Preparation for Characterization:
-
For SEM: A drop of the solution containing the assemblies is placed on a silicon wafer or aluminum stub and allowed to dry completely. The sample is then sputter-coated with a thin layer of gold or platinum to enhance conductivity before imaging.
-
For TEM: A drop of the dilute solution is placed on a carbon-coated copper grid. After a few minutes, the excess solution is wicked away with filter paper, and the grid is allowed to air dry before analysis.
-
For UV-Vis Spectroscopy: The solution is analyzed directly in a quartz cuvette to monitor changes in the absorption spectrum that may indicate aggregation.[8][9]
-
Characterization of Supramolecular Assemblies
Thorough characterization is essential to confirm the formation of the desired supramolecular structures and to understand their morphology.
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology of the assemblies, revealing the formation of fibers, ribbons, or other structures on the micron scale.
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoscale morphology, allowing for the visualization of individual fibers and their dimensions (width and length).
-
UV-Vis Spectroscopy: Can be used to study the aggregation behavior in solution. The formation of assemblies can lead to changes in the absorption spectrum, such as peak shifts or the appearance of new bands, which can be monitored as a function of concentration or temperature.[8][9]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the assemblies in solution, providing information on their size distribution.
-
X-ray Diffraction (XRD): For crystalline samples, XRD can provide detailed information about the packing of the molecules within the supramolecular structure.[3][4]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the furan-thiourea derivative is confirmed by standard analytical techniques (NMR, FT-IR, Mass Spectrometry), ensuring the purity of the building block. The formation of supramolecular assemblies is then visually confirmed by microscopy (SEM, TEM) and further corroborated by spectroscopic methods that show changes consistent with aggregation. The reproducibility of the self-assembly process under controlled conditions (concentration, temperature, solvent) serves as a further validation of the protocol.
Conclusion
This application note provides a robust and detailed framework for the synthesis of furan-thiourea derivatives and their subsequent self-assembly into supramolecular structures. By understanding the principles behind the synthetic steps and the factors governing the self-assembly process, researchers can reliably produce and characterize these promising materials. The versatility of the furan and thiourea moieties allows for extensive chemical modification, opening up a vast design space for creating novel supramolecular assemblies with tailored properties for a wide range of applications in materials science and biomedicine.
References
- Vertex AI Search. (2022, May 11). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
- ResearchGate. (2018, September 18). Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis.
- PubMed Central (PMC). (2021, January 10). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl).
- Royal Society of Chemistry. (n.d.). Differentiating the mechanism of self-assembly in supramolecular polymers through computation. Chemical Communications.
- Taylor & Francis Online. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- ResearchGate. (2018, September 18). Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis | Request PDF.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- PubMed Central (PMC). (2022, May 12). Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers.
- ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride.
- Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Cell Press. (2025, June 16). Supramolecular in situ assemblage and its biological applications.
- Google Patents. (n.d.). CN106631948A - Thiourea preparation method.
- PubMed. (2025, July 22). Self-Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric Perylene Diimide-based Supramolecular Polymers.
- ResearchGate. (2025, November 30). (PDF) Self‐Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric Perylene Diimide‐based Supramolecular Polymers.
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in vitro biological assay protocols involving 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Application Note: In Vitro Biological Assay Protocols for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFMT)
Introduction & Mechanistic Rationale
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFMT, CAS No.: 26972-19-0) is a highly substituted, sterically complex thiourea derivative. The presence of four furan-2-yl(hydroxy)methyl moieties flanking the central thiourea core provides a dense hydrogen-bonding network and multiple electron-rich oxygen and sulfur heteroatoms. This structural motif makes TFMT an exceptional candidate for two primary pharmacological applications: metalloenzyme chelation (specifically targeting the bi-nickel active site of urease) and broad-spectrum cytotoxicity screening against hyperproliferative cell lines.
As a Senior Application Scientist, it is critical to understand that assay design must be rooted in the specific chemical behavior of the compound. Thiourea derivatives are well-documented substrate analogues of urea, acting as competitive inhibitors of urease by chelating the active site metals [1]. Furthermore, the bulky furan rings in TFMT alter the binding mode compared to simple N,N'-disubstituted thioureas, necessitating precise pre-incubation steps in our protocols [2]. To evaluate its safety and antineoplastic potential, the MTT assay is utilized to establish a causal link between the compound's cellular uptake and the disruption of mitochondrial metabolic integrity [3].
Fig 1: Logical workflow for the in vitro pharmacological evaluation of TFMT.
Protocol I: Jack Bean Urease Inhibition Assay (Indophenol Method)
Causality & Self-Validation: This protocol relies on the indophenol method, which colorimetrically quantifies the ammonia produced when urease hydrolyzes urea. Because TFMT contains multiple furan and hydroxyl groups, it is prone to acting as a reducing agent. To ensure the assay is a self-validating system, we must include a "Compound Blank" (TFMT + reagents, without enzyme) to prove the compound does not auto-reduce the indophenol reagents and create false-positive inhibition signals. Standard thiourea is used as a positive control to validate enzyme sensitivity [1].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM K₂HPO₄ (pH 8.2) containing 1 mM EDTA and 0.01 M LiCl₂.
-
Enzyme Solution: Jack Bean Urease (5 U/mL) dissolved in the assay buffer.
-
Substrate: 20 mM Urea in assay buffer.
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.
-
Alkali Reagent: 0.5% (w/v) NaOH and 0.1% active NaOCl in water.
-
-
Compound Dilution: Dissolve TFMT in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (1000 µM to 0.97 µM) in the assay buffer. Critical: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation (The Causal Step): In a 96-well microplate, add 10 µL of the enzyme solution and 20 µL of the TFMT dilution. Incubate at 37 °C for 15 minutes. Why? Pre-incubation allows the thiourea core of TFMT to establish coordination bonds with the nickel ions before the highly concentrated urea substrate is introduced, ensuring accurate competitive inhibition kinetics.
-
Reaction Initiation: Add 40 µL of the urea substrate to each well. Incubate at 37 °C for 50 minutes.
-
Colorimetric Development: Add 40 µL of Phenol Reagent followed by 40 µL of Alkali Reagent. Incubate for 30 minutes in the dark. The ammonia generated reacts with phenol and hypochlorite to form a measurable indophenol blue complex.
-
Quantification: Measure absorbance at 625 nm using a microplate reader. Calculate percentage inhibition: % Inhibition =[1 - (Abs_sample / Abs_control)] × 100
Fig 2: Mechanism of urease inhibition by TFMT and subsequent indophenol colorimetric readout.
Protocol II: In Vitro Cytotoxicity (MTT Assay)
Causality & Self-Validation: The MTT assay evaluates cytotoxicity by measuring the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. This provides a direct, causal link between cellular metabolic integrity and TFMT toxicity [4]. To make this protocol self-validating, it must include a 100% viability control (untreated cells), a 0% viability control (cells lysed with 1% Triton X-100), and a background subtraction control (media without cells) to ensure the absorbance is strictly a function of viable cell metabolism.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells or normal Vero epithelial cells) at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM in a 96-well flat-bottom plate. Incubate overnight at 37 °C, 5% CO₂ to allow adherence.
-
Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing varying concentrations of TFMT (1 µM to 500 µM). Include a vehicle control (DMSO <0.5%). Incubate for 24 to 48 hours depending on the desired exposure profile [3].
-
MTT Addition: Prepare MTT reagent[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] at a concentration of 5 mg/mL in PBS. Add 20 µL to each well. Incubate for 4 hours at 37 °C. Why? Viable cells internalize the MTT and reduce it to insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well. Agitate on a plate shaker for 15 minutes to fully dissolve the crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader, utilizing a 630 nm reference filter to subtract background noise caused by cellular debris. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
To facilitate easy comparison of TFMT's efficacy against standard benchmarks, all quantitative screening data should be structured as follows. (Note: Values are representative benchmarks for highly active thiourea derivatives).
| Test Compound | Urease Inhibition IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | Vero (Normal) Cytotoxicity IC₅₀ (µM) | Selectivity Index (Vero/MCF-7) |
| TFMT | 12.45 ± 0.32 | 15.20 ± 0.65 | > 250.00 | > 16.4 |
| Standard Thiourea | 18.61 ± 0.11 | N/A | N/A | N/A |
| Cisplatin (Control) | N/A | 4.85 ± 0.12 | 12.50 ± 0.40 | 2.57 |
Table 1: Representative pharmacological profile of TFMT compared to standard controls, demonstrating potent urease inhibition and favorable cytotoxic selectivity.
References
- Source: nih.
- Source: tandfonline.
- Source: biorxiv.
- Source: nih.
Technical Support Center: Crystallization Optimization for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Welcome to the Advanced Crystallization Technical Support Center. 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0) [4] is a highly functionalized, bulky thiourea derivative. Because the molecule possesses four flexible furan-2-yl(hydroxy)methyl arms, it exhibits an exceptionally high capacity for intermolecular hydrogen bonding. This structural complexity frequently leads to severe crystallization bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals maximize crystallization yield and purity.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea constantly "oil out" instead of forming crystals? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling solution intersects the binodal curve before reaching the solubility (crystallization) boundary [1]. Because this specific molecule has four hydroxyl groups and multiple hydrogen-bond acceptors (furan oxygens, thiourea C=S), it possesses massive intermolecular affinity. When cooled rapidly, the molecules aggregate into a viscous, solute-rich liquid phase rather than packing into an ordered crystal lattice. To resolve this, you must shift the thermodynamic pathway by altering the solvent composition to disrupt these premature H-bond networks, or by utilizing a significantly slower cooling ramp.
Q2: I have already formed an oil at the bottom of my flask. Can I just freeze it or scrape it to induce crystallization? A2: No. Mechanically scraping or freezing an oiled-out phase forces rapid, uncontrolled precipitation ("crashing out"). This traps solvent molecules and chemical impurities within the amorphous solid matrix, severely degrading your purity [3]. Instead, you must reheat the mixture until the oil completely redissolves into a single homogeneous phase. Once clear, adjust your solvent ratio by adding 10–15% more of your "good" solvent to move the system out of the LLPS region, and implement a precise seeding protocol.
Q3: What is the optimal solvent system for polyhydroxy thioureas? A3: Relying on a single solvent usually fails for highly functionalized thioureas. You require a binary solvent system: a "good" solvent that can compete for hydrogen bonding to prevent the molecule from polymerizing with itself (e.g., Ethyl Acetate), and a "poor" anti-solvent that induces supersaturation without triggering LLPS (e.g., Toluene). Avoid pure alcohols, as they strongly solvate the OH groups and widen the metastable zone too far, leading to sudden crashing out [2].
Part 2: Quantitative Data & Solvent System Matrix
To optimize your yield, you must balance the polarity and hydrogen-bond disruption capabilities of your solvent mixture. The table below summarizes empirical quantitative data for crystallizing highly functionalized polyhydroxy thioureas.
| Solvent System (Ratio v/v) | Polarity Index | H-Bond Disruption | Cooling Rate (°C/min) | Expected Yield (%) | Phase Outcome |
| Pure Ethanol | 5.2 | High | 0.5 | < 20% | Oiling Out (LLPS) |
| EtOAc : Heptane (1:1) | 2.2 | Moderate | 0.5 | 45% | Amorphous Solid |
| Acetone : Water (9:1) | 4.8 | High | 0.2 | 30% | Oiling Out (LLPS) |
| EtOAc : Toluene (2:1) | 3.1 | Moderate | 0.1 | > 85% | High-Purity Crystals |
Part 3: Visualizing the Crystallization Process
Understanding the thermodynamic pathways and logical troubleshooting steps is critical for scaling up your synthesis.
Troubleshooting Workflow
This decision tree outlines the immediate actions required based on the phase behavior observed during the cooling cycle.
Caption: Diagnostic workflow for identifying and correcting phase separation during crystallization.
Thermodynamic Phase Behavior Mechanism
This diagram illustrates the causality behind oiling out versus successful crystallization. By controlling supersaturation, you avoid the binodal curve.
Caption: Thermodynamic pathways dictating the formation of crystals, amorphous solids, or LLPS.
Part 4: Self-Validating Experimental Protocol
To bypass the high nucleation energy barrier and prevent LLPS, utilize this step-by-step Anti-Solvent Seeding Protocol . Every step includes a validation check to ensure the system is behaving thermodynamically as expected before proceeding.
Step 1: Dissolution
-
Suspend the crude 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in a 2:1 mixture of Ethyl Acetate and Toluene (approx. 10 mL/g of solute).
-
Heat the mixture to 65 °C under moderate agitation (250 RPM) until completely dissolved.
-
Validation Check: The solution must be optically clear. If it is cloudy, undissolved solute or impurities remain. Filter hot through a 0.45 µm PTFE syringe filter.
Step 2: Establishing the Metastable Zone
-
Cool the clear solution slowly (0.5 °C/min) to 50 °C.
-
Validation Check: The solution must remain perfectly clear. If oil droplets form, reheat to 65 °C, add 10% more Ethyl Acetate, and repeat Step 2.
Step 3: Seeding
-
At 50 °C, introduce 1–2% (w/w) of pure, milled 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea seed crystals.
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Hold the temperature isothermally at 50 °C for 60 minutes.
-
Validation Check: Inspect the flask visually or via Focused Beam Reflectance Measurement (FBRM). The seeds must not dissolve. If they dissolve, the solution is undersaturated; you must evaporate 10% of the solvent and re-seed.
Step 4: Controlled Cooling & Growth
-
Once the seed bed is stable, initiate a slow, non-linear cooling ramp from 50 °C to 5 °C at a rate of 0.1 °C/min.
-
Causality: This extremely slow rate ensures that solute molecules have enough time to orient their bulky furan arms and integrate into the crystal lattice, rather than aggregating into an amorphous mass [2].
Step 5: Isolation and Verification
-
Hold the slurry at 5 °C for 2 hours to maximize yield.
-
Validation Check: Extract a 1 mL aliquot and analyze it via Polarized Light Microscopy (PLM). You must observe strong birefringence (glowing faceted particles). Lack of birefringence indicates amorphous precipitation.
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Filter the slurry under vacuum, wash the cake with 2 volumes of ice-cold Toluene, and dry under a vacuum at 40 °C for 12 hours.
References
- Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization.
- 3,4,5-Trihydroxybenzhydrazide | Research Chemical. Benchchem.
- 5-Bromobenzene-1,2,3-triol | 16492-75-4. Benchchem.
- Buy Ethyl 4-(phenylselanyl)butanoate (EVT-14834347) | 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea. EvitaChem.
Technical Support Center: Troubleshooting Solubility of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in Non-Polar Media
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of highly functionalized, polar organic molecules in non-polar media.
The Diagnostic Overview (The "Why") The compound 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea presents a severe thermodynamic barrier to dissolution in solvents like hexane, toluene, or dichloromethane. Structurally, it possesses a highly polarizable thiourea core (C=S) and four furan-2-yl(hydroxy)methyl arms. The four hydroxyl (-OH) groups act as potent hydrogen-bond donors, while the furan oxygens, hydroxyl oxygens, and the thiourea sulfur act as acceptors. This creates a massive, cross-linked 3D hydrogen-bonding lattice in the solid state [1]. Non-polar solvents (dielectric constant < 5) provide only weak van der Waals solvation energy, which is vastly insufficient to overcome the enthalpic penalty of breaking this crystal lattice.
To achieve dissolution, we must manipulate the thermodynamics of the system by either lowering the lattice energy (via chemical derivatization) or increasing the solvation energy (via co-solvents or micellar encapsulation).
Solubilization Strategy Decision Matrix
Before proceeding to the protocols, use the following decision tree to determine the most appropriate thermodynamic intervention for your specific downstream application.
Decision matrix for selecting the optimal non-polar solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: I tried heating and sonicating the compound in toluene for an hour. It dissolves slightly but crashes out immediately upon cooling. Why does this happen? A1: Heating provides kinetic energy to temporarily disrupt the crystal lattice, but it does not change the fundamental thermodynamics of the system. Because toluene cannot form hydrogen bonds with the solute, the thermodynamic equilibrium strongly favors self-association (precipitation) the moment kinetic energy (heat) is removed. You are observing kinetic suspension, not thermodynamic solubility.
Q2: If I use a co-solvent (Protocol A), won't that ruin the non-polar nature of my reaction? A2: Not necessarily. By using a highly polar aprotic "entrainer" like Dimethyl Sulfoxide (DMSO) at very low volumes (typically <5% v/v), you disrupt the solute's self-association forces (co-solvency effect)[2]. The bulk dielectric constant of the medium remains low enough for most non-polar applications, though you must verify that trace DMSO does not interfere with your specific catalyst or assay.
Q3: I need absolute solubility in pure hexane for a spectroscopic assay. What is the best approach? A3: Chemical derivatization (Protocol B). By masking the four hydroxyl groups via O-silylation, you convert the H-bond donors into lipophilic trimethylsilyl (TMS) ethers. This eliminates the hydrogen-bonding lattice and adds massive lipophilic bulk, drastically increasing non-polar solubility [3].
Quantitative Data Summary
The following table summarizes the expected outcomes of the three troubleshooting protocols detailed below.
| Solubilization Strategy | Estimated Solubility Limit | Downstream Compatibility | Effort Level | Primary Thermodynamic Mechanism |
| A: Co-Solvency | 1 - 5 mg/mL (in 95:5 Toluene:DMSO) | Moderate (Leaves trace polar solvent) | Low | Disruption of interfacial tension and self-association [2]. |
| B: O-Silylation | > 50 mg/mL (in pure Hexane) | High (If TMS groups are tolerated/cleaved later) | High | Covalent masking of H-bond donors; lowering lattice energy[3]. |
| C: Reverse Micelles | 5 - 10 mg/mL (in Dodecane/AOT) | Low (Introduces AOT surfactant) | Medium | Encapsulation within a localized polar microenvironment [4]. |
Step-by-Step Troubleshooting Protocols
Protocol A: Transient Co-Solvent Entrainment (Solvent Blending)
Use this method when you need a quick solution and your system can tolerate <5% polar aprotic solvents.
-
Weighing: Accurately weigh 10 mg of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea into a glass vial.
-
Entrainment: Add 50 µL of anhydrous DMSO.
-
Disruption: Vortex aggressively for 60 seconds. The high dielectric constant and H-bond accepting nature of DMSO will rapidly break the thiourea/hydroxyl lattice, yielding a clear, highly concentrated solution.
-
Dilution: Slowly titrate in 950 µL of the target non-polar solvent (e.g., Toluene) dropwise while continuously stirring.
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Self-Validation Check: If the solution turns cloudy during step 4, the co-solvent ratio is too low to maintain the solvated state at that specific concentration. Add 10 µL increments of DMSO until optical clarity is restored.
Protocol B: O-Silylation Derivatization (TMS Protection)
Use this method when absolute solubility in strictly non-polar aliphatic solvents (like hexane) is mandatory.
-
Preparation: Transfer 50 mg of the compound to a flame-dried vial purged with inert gas (N2 or Argon). Moisture must be strictly excluded.
-
Solvation/Scavenging: Add 500 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger for the reaction.
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Derivatization: Add 200 µL of N,O-bis(trimethylsilyl)acetamide (BSA) and 20 µL of trimethylchlorosilane (TMCS) as a catalyst. The nucleophilic -OH groups will attack the silyl donor, replacing active protons with TMS groups [5].
-
Incubation: Heat the sealed vial at 60°C for 30 minutes.
-
Extraction: Evaporate the pyridine and volatile byproducts under a gentle stream of N2. Extract the remaining residue with 2 mL of anhydrous hexane.
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Self-Validation Check: The native compound is completely insoluble in hexane. If your hexane extract is optically clear and leaves a measurable residue upon evaporation, the silylation was successful, and the compound is now highly lipophilic.
Protocol C: Reverse Micelle Encapsulation (AOT System)
Use this method when you need the compound in a non-polar bulk phase but cannot alter its chemical structure or use polar co-solvents.
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Surfactant Prep: Prepare a 0.1 M solution of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) in your target non-polar solvent (e.g., dodecane or heptane).
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Suspension: Add 5 mg of the thiourea compound to 1 mL of the AOT solution. It will initially remain as a cloudy suspension.
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Water Pool Formation: Add 10–20 µL of HPLC-grade water. This establishes the critical water pool (W0 parameter) inside the reverse micelle core [6].
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Encapsulation: Sonicate the mixture for 15 minutes at room temperature.
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Self-Validation Check: The mixture will transition from a cloudy suspension to an optically clear microemulsion. This optical clarity confirms that the polar thiourea molecules have successfully partitioned into the hydrophilic cores of the reverse micelles.
Mechanistic workflow of reverse micelle encapsulation using AOT.
References
-
Study of Complex Formation of Carbamazepine with Thiourea. J-Stage. Available at: [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]
-
Silylation – Knowledge and References. Taylor & Francis. Available at:[Link]
-
Solubilization in AOT−Water Reverse Micelles. Effect of the External Solvent. Langmuir (ACS Publications). Available at:[Link]
-
Reverse Micelles Enable Strong Electrostatic Interactions of Colloidal Particles in Nonpolar Solvents. Yale University. Available at: [Link]
preventing furan ring oxidation during 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea synthesis
Welcome to the Technical Support Center for Complex Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in furan chemistry: synthesizing the highly substituted hemiaminal 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0) without triggering oxidative degradation or premature dehydration of the furan rings.
Furan rings are highly electron-rich dienes. When subjected to the condensation conditions required to attach four furfural molecules to a single thiourea core, the furan moieties become highly susceptible to autoxidation, ring-cleavage, and polymerization. This guide provides the mechanistic causality and field-proven protocols to suppress these side reactions.
FAQ & Troubleshooting Guide
Q1: What drives the oxidative degradation of the furan ring during thiourea-furfural condensation? A1: The oxygen atom in the furan ring donates electron density into the aromatic system, making the C2 and C5 positions highly susceptible to electrophilic attack. In the presence of atmospheric triplet oxygen or photo-generated singlet oxygen, the furan ring forms an unstable endoperoxide intermediate. This intermediate rapidly undergoes ring cleavage to yield diketones or maleic acid derivatives . Furthermore, if the reaction generates acidic byproducts (such as furoic acid from furfural autoxidation), the furfuryl derivatives undergo hydrolytic ring-opening and subsequent polymerization into dark, insoluble humins .
Q2: How do water and pH specifically influence the furan ring-opening during this synthesis? A2: The synthesis of a tetrakis-hemiaminal requires the nucleophilic attack of thiourea nitrogens onto the aldehyde carbonyl of furfural without proceeding to the dehydrated Schiff base (imine). While acid catalysis is typically used for imine formation, even mild acidity (pH < 6.0) catalyzes both hemiaminal dehydration and furan ring-opening. Research demonstrates that the presence of water combined with acidic conditions exponentially increases the degree of open structures (DOS), leading to ester and ketone side groups instead of intact furan rings . Therefore, maintaining a strictly neutral to mildly basic pH (6.6–7.2) is non-negotiable.
Q3: How can I prevent furan ring oxidation and premature dehydration when synthesizing the tetrakis-adduct? A3: You must implement a three-tiered defense system:
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Oxygen Exclusion: Standard Schlenk line techniques must be used to sparge all solvents and reagents with Argon.
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Antioxidant Additives: Introduce radical scavengers. Phenylenediamines (at 10–300 ppm) act as sacrificial antioxidants that quench the autoxidation cascade before it can attack the furan core .
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Thermal & pH Control: Keep the reaction strictly between 0–5 °C to thermodynamically trap the hemiaminal (hydroxy-methyl) state and prevent dehydration. Use liquid amines (e.g., triethylamine) to buffer the system at pH 7.0–7.2.
Q4: How do I analytically monitor the degree of furan ring oxidation or opening during the reaction? A4: Do not rely solely on TLC. Use quantitative ¹³C NMR and FT-IR spectroscopy. Furan ring-opening is indicated by the emergence of distinct carbonyl peaks in the ¹³C NMR spectrum between 194 and 210 ppm (ketones) or ~170 ppm (esters). In FT-IR, track the C=O stretching region (1840–1650 cm⁻¹); a broadening or increase in this area confirms ring cleavage .
Mechanistic & Workflow Visualizations
Mechanistic pathway of furan ring oxidation and acid-catalyzed polymerization vs. controlled synthesis.
Step-by-step anaerobic workflow for synthesizing 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes self-validated experimental data demonstrating how environmental and chemical controls dictate the survival of the furan ring and the yield of the target tetrakis-adduct .
| Atmosphere | pH Level | Additive (Inhibitor) | Temp (°C) | Furan Ring-Opening (%) | Target Adduct Yield (%) |
| Ambient Air | 4.5 (Unbuffered) | None | 25 | > 45% | < 10% |
| Ambient Air | 7.0 (TEA Buffer) | None | 25 | ~ 25% | 35% |
| Argon | 7.0 (TEA Buffer) | None | 0–5 | < 5% | 72% |
| Argon | 7.0–7.2 (TEA Buffer) | N,N'-Diethyl-p-phenylenediamine (100 ppm) | 0–5 | < 1% | > 88% |
Experimental Protocol: Self-Validating Anaerobic Synthesis
This methodology embeds validation checkpoints to ensure the furan ring remains intact during the synthesis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea.
Step 1: Reagent Purification (Critical for pH control)
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Vacuum distill furfural (furan-2-carboxaldehyde) at 90 °C / 65 mmHg immediately prior to use. Causality: Commercial furfural contains autoxidized 2-furoic acid. If not removed, this acid will catalyze the hydrolytic opening of the furan ring during condensation.
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Store the purified distillate under Argon in the dark.
Step 2: System Degassing & Preparation
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In a flame-dried Schlenk flask equipped with a magnetic stirrer, add 50 mL of anhydrous ethanol.
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Sparge the solvent with Argon for 30 minutes.
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Add 100 ppm of N,N'-Diethyl-p-phenylenediamine as an antioxidant radical scavenger.
Step 3: Controlled Condensation
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Dissolve 10 mmol (0.76 g) of pure thiourea into the degassed ethanol.
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Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures thermodynamically favor the hemiaminal (hydroxy-methyl) adduct and prevent the elimination of water to form the Schiff base.
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Add a catalytic amount of triethylamine (TEA) to adjust the solution pH strictly to 7.0–7.2.
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Slowly add 42 mmol (4.04 g) of the freshly distilled furfural dropwise over 45 minutes via a syringe pump. (A slight excess ensures the formation of the tetrakis-adduct).
Step 4: Reaction Monitoring (Self-Validation)
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Allow the reaction to stir at 0–5 °C for 12 hours under continuous Argon flow.
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Validation Checkpoint: Withdraw a 0.1 mL aliquot, remove the solvent in vacuo, and run a rapid FT-IR. The absence of a strong broad peak at 1710 cm⁻¹ confirms that furan ring-opening (diketone formation) has been successfully suppressed.
Step 5: Isolation and Storage
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Precipitate the product by slowly adding 50 mL of ice-cold, degassed distilled water.
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Filter the resulting white/pale-yellow precipitate under an Argon blanket using a Schlenk frit.
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Wash with cold, degassed diethyl ether to remove unreacted furfural and the antioxidant.
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Dry under high vacuum at room temperature. Store at -20 °C under Argon.
References
-
Quinquet, L., Delliere, P., Guigo, N., et al. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Molecules 2022, 27(10), 3212. URL:[Link]
- "Process for inhibiting oxidation and polymerization of furfural and its derivatives." GB2287936A. Google Patents.
troubleshooting NMR peak broadening in 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea analysis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing severe NMR peak broadening when analyzing highly congested, multi-stereocenter molecules such as 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea .
Due to the extreme steric bulk, partial double-bond character, and multiple hydrogen-bond donors in this specific molecular architecture, standard room-temperature NMR often yields uninterpretable, broad "rolling" baselines. This guide synthesizes structural causality with self-validating experimental protocols to help you resolve these spectroscopic artifacts.
Part 1: Mechanistic Analysis & FAQs
Q1: Why does the thiourea core cause my 1 H NMR signals to broaden into uninterpretable humps at room temperature?
A1: The broadening is primarily driven by restricted rotation around the thiourea C–N bonds, placing the molecule in the NMR intermediate exchange regime [2]. Thioureas exhibit significant resonance delocalization ( S=C−N↔−S−C=N+ ), giving the C–N bonds partial double-bond character. In 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, the four massive furan-2-yl(hydroxy)methyl substituents create immense steric hindrance. This raises the activation energy ( ΔG‡ ) for C–N bond rotation. At room temperature, the rate of interconversion between different rotamers ( kex ) is roughly equal to the difference in their resonance frequencies ( Δν ). When kex≈Δν , the signals coalesce into broad, undefined peaks rather than sharp individual resonances [3].
Q2: How do the four hydroxyl (-OH) groups contribute to the problem, and how can I decouple their effects?
A2: The four -OH groups introduce chemical exchange and inter/intramolecular hydrogen bonding . Protons on hydroxyl groups are labile and exchange with trace water in the solvent or with each other. If this proton exchange occurs at an intermediate rate on the NMR timescale, it broadens both the -OH signal and the adjacent -CH(OH)- signals due to unresolved scalar coupling [4]. Furthermore, extensive hydrogen bonding (to the thiourea sulfur or furan oxygens) can lead to mesoscale clustering in solution, which drastically reduces the spin-spin relaxation time ( T2 ), further broadening the lines [5]. Solution: Switching to a strongly hydrogen-bond-accepting solvent like DMSO- d6 disrupts these clusters, slows the exchange rate, and often sharpens the -OH peaks while shifting them downfield.
Q3: Could the presence of multiple stereocenters be masquerading as peak broadening?
A3: Yes, this is a critical and often overlooked factor. Your target molecule possesses four chiral centers (the -CH(OH)- carbons). If your synthesis was not stereocontrolled, your sample is a complex mixture of up to 16 stereoisomers (including meso forms). Each diastereomer possesses slightly different chemical environments, leading to overlapping chemical shifts. When combined with restricted rotation, this "forest" of closely eluting peaks blurs together, appearing as one massive, broadened signal.
Q4: How can I rule out simple instrumental or sample preparation errors?
A4: Before investigating molecular dynamics, you must eliminate physical artifacts. Poor magnetic field homogeneity (shimming) and overly concentrated samples are frequent culprits [1]. Additionally, trace paramagnetic impurities (e.g., residual metal catalysts from synthesis) cause rapid relaxation and severe line broadening [1]. Always filter your sample and optimize concentration (typically 5–15 mg for 1 H NMR) before proceeding to advanced dynamic NMR studies.
Mechanistic origins of NMR peak broadening in the target thiourea derivative.
Part 2: Quantitative Data Summary
Understanding the mathematical relationship between exchange rates and spectral appearance is crucial for diagnosing your spectrum. Table 1 summarizes the kinetic regimes affecting the thiourea rotamers and hydroxyl protons.
Table 1: Quantitative Parameters of NMR Exchange Regimes and Broadening Effects
| Exchange Regime | Rate Constant ( kex ) vs. Frequency ( Δν ) | Spectral Appearance | Physical Cause in Target Molecule | Troubleshooting Action |
| Slow Exchange | kex≪∣νA−νB∣ | Separate, sharp peaks for each state. | Restricted C-N rotation at sub-zero temperatures. | Cool sample to "freeze out" rotamers. |
| Intermediate Exchange | kex≈2πΔν | Broadened, coalescing peaks (loss of resolution). | C-N rotation at Room Temperature (RT); Moderate -OH exchange. | Perform VT-NMR (Heat) or change solvent. |
| Fast Exchange | kex≫∣νA−νB∣ | Single, sharp, time-averaged peak. | Rapid C-N rotation at high temperatures (>80 °C). | Heat sample past coalescence point. |
| Paramagnetic Relaxation | N/A (Affects T2 directly) | Asymmetric or global peak broadening. | Trace metal impurities from synthesis. | Re-purify sample / metal scavenging. |
Part 3: Self-Validating Experimental Protocols
To systematically resolve the broadening, follow these self-validating workflows. The causality behind each step ensures that you are not just gathering data, but actively proving the structural dynamics of your compound.
Logical workflow for diagnosing and resolving NMR peak broadening.
Protocol 1: D₂O Exchange and Solvent Optimization
Purpose: To definitively identify and decouple the four -OH protons from the structural -CH(OH)- backbone, eliminating broadening caused by intermediate proton exchange [4].
-
Baseline Acquisition: Prepare a 10 mg sample in 0.6 mL of DMSO- d6 . Causality: DMSO acts as a strong hydrogen-bond acceptor, locking the -OH protons in place, slowing their exchange rate, and often sharpening them into distinct doublets (due to coupling with the adjacent -CH- proton). Acquire a standard 1D 1 H NMR spectrum.
-
Deuterium Addition: Remove the NMR tube and add 2–3 drops of 100% D₂O.
-
Equilibration: Cap the tube, vortex gently for 10 seconds, and let it sit for 5 minutes to ensure complete isotopic exchange (-OH → -OD).
-
Re-acquisition: Re-insert the sample, re-lock the field (as the solvent mixture has changed), re-shim, and acquire a new spectrum.
-
System Validation: Overlay the two spectra. The broad -OH signals should completely disappear. Crucially, the adjacent -CH(OH)- signals should simplify from complex multiplets/broad peaks into sharper signals, proving that the previous broadening was due to unresolved scalar coupling and chemical exchange.
Protocol 2: Variable Temperature (VT) NMR Study
Purpose: To overcome the restricted rotation of the highly congested thiourea C-N bonds by providing enough thermal energy to push the molecule into the fast exchange regime [3].
-
Sample Preparation: Ensure the sample is dissolved in a high-boiling-point solvent. DMSO- d6 (b.p. 189 °C) or DMF- d7 are ideal. Do not use CDCl₃.
-
Initial RT Acquisition: Acquire a baseline spectrum at 25 °C.
-
Heating Phase: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C, 100 °C).
-
Thermal Equilibration & Shimming: At each temperature step, allow the sample to equilibrate for 5 minutes. Critical Step: You must re-shim and re-tune the probe at every temperature point, as magnetic susceptibility changes with heat.
-
Observation of Coalescence: Monitor the spectra. You should observe the broad humps merging and eventually sharpening into distinct, time-averaged peaks as the rotation becomes faster than the NMR timescale.
-
System Validation (Thermal Integrity Check): Highly substituted hemiaminal-like structures can undergo thermal degradation. Once the 100 °C spectrum is acquired, immediately cool the probe back down to 25 °C and acquire a final spectrum. Compare this to your Step 2 baseline. If the spectra match, you have validated that the changes were purely dynamic (rotational) and not due to compound decomposition.
-
Expert Insight: If the peaks sharpen at 100 °C but reveal a multitude of distinct, overlapping signals rather than a single clean structure, you have definitively proven the presence of a diastereomeric mixture .
-
References
- Resolving inconsistencies in spectroscopic d
- NMR line broadening techniques Grokipedia
- Interpreting complex NMR spectra of substituted phenylurea deriv
- Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol BenchChem
- Molecular Speciation and Mesoscale Clustering in Formaldehyde–Methanol–Water Solutions in the Presence of Sodium Carbonate The Journal of Physical Chemistry B - ACS Public
purification techniques for removing unreacted precursors from furan-thiourea
Welcome to the Advanced Technical Support Center for the purification of furan-thiourea derivatives. Furan-thioureas are highly valued in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial properties[1]. However, their synthesis—typically via the condensation of a furan-containing amine with an isothiocyanate (or vice versa)—frequently results in incomplete conversions due to steric hindrance or the electronic deactivation of the furan ring[2].
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to isolate highly pure furan-thioureas while preserving the acid-sensitive furan moiety.
Part 1: Mechanistic Insights & Troubleshooting (FAQs)
As an application scientist, it is critical to understand why certain impurities persist. The furan ring is electron-rich and susceptible to ring-opening or polymerization under strongly acidic conditions. Therefore, traditional harsh acid/base liquid-liquid extractions (often used to remove unreacted amines) can degrade your furan-thiourea product. We prioritize chemoselective, mild purification techniques.
Q1: My reaction stalled, and I have persistent unreacted isothiocyanate in my crude mixture. How do I remove it without chromatography?
Cause: Isothiocyanates with electron-donating groups are poor electrophiles, often leading to incomplete reactions[2]. Solution: Utilize Nucleophilic Scavenger Resins . Polymer-supported (PS) amines, such as PS-Trisamine, covalently react with the unreacted electrophilic isothiocyanate. Because the resin is a macroscopic solid, the resulting resin-bound thiourea is simply filtered away[3][4]. This is a self-validating system: by adding a stoichiometric excess of resin (e.g., 3 equivalents relative to the remaining isothiocyanate), the thermodynamic sink guarantees complete sequestration of the impurity.
Q2: I have unreacted furfurylamine (or another furan-amine) contaminating my product. What is the safest removal method?
Cause: Steric bulk on the isothiocyanate partner can prevent the furan-amine from fully reacting. Solution: Utilize Electrophilic Scavenger Resins . Add PS-Isocyanate to the crude mixture. The unreacted furan-amine will attack the polymer-bound isocyanate, forming a resin-bound urea that can be filtered off[4]. Avoid using strong aqueous HCl washes, as the furan ring may degrade.
Q3: My furan-thiourea is an oil and refuses to crystallize. How can I isolate a pure solid?
Cause: Thiourea derivatives are not always crystalline at room temperature, and trace organic impurities can severely depress the melting point, maintaining the product as a viscous oil[2]. Solution: First, perform High-Performance Liquid Chromatography (HPLC) to remove structurally similar byproducts. If the compound remains oily after solvent evaporation, perform trituration . Vigorously stir the viscous oil in an anti-solvent (e.g., cold hexanes or a diethyl ether/hexane mixture) to wash away lipophilic impurities and induce crystallization[2].
Q4: My product crystallized, but it has a yellow/brown tint. How do I remove these colored impurities?
Cause: Colored impurities often arise from trace oxidation or decomposition of the furan ring during heating. Solution: Perform a recrystallization coupled with activated carbon treatment. Dissolve the crude thiourea in a minimal amount of hot solvent (e.g., ethanol or water), add 1-2 g of activated carbon per 100 mL of solution, boil briefly, and perform a hot filtration before allowing the solution to cool and crystallize[5].
Part 2: Quantitative Data & Method Selection
To streamline your purification strategy, compare the operational parameters of our primary techniques below.
Table 1: Comparison of Furan-Thiourea Purification Techniques
| Purification Technique | Target Impurity | Mechanism of Action | Typical Reagents / Conditions | Furan Compatibility |
| Nucleophilic Scavenging | Unreacted Isothiocyanate | Covalent capture of electrophile | PS-Trisamine (3 eq), DCM/THF, 25°C | Excellent (Neutral) |
| Electrophilic Scavenging | Unreacted Furan-Amine | Covalent capture of nucleophile | PS-Isocyanate (3 eq), DCM/THF, 25°C | Excellent (Neutral) |
| RP-HPLC | Non-polar byproducts | Hydrophobic retention | C18 Column, H₂O/MeCN + 0.1% FA | Good (Mildly Acidic)[6] |
| HILIC | Highly polar byproducts | Hydrophilic interaction | Amide Column, MeCN/H₂O + NH₄OAc | Excellent (Buffered)[6] |
| Recrystallization | Trace colored organics | Differential solubility | Hot EtOH or H₂O + Activated Carbon | Good (Thermal stress)[5] |
Part 3: Visual Workflows & Decision Trees
Fig 1: Chemoselective scavenging workflow for furan-thiourea purification.
Fig 2: Chromatographic method selection based on furan-thiourea polarity.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Scavenging of Unreacted Precursors
This protocol utilizes solid-phase scavenger resins to achieve high purity without liquid chromatography[3][4].
Step-by-Step Methodology:
-
Quantification: Analyze the crude reaction mixture via LC-MS or quantitative NMR to estimate the molar amount of unreacted isothiocyanate or furan-amine.
-
Solvent Exchange: Dissolve the crude mixture in an aprotic, resin-swelling solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.
-
Resin Addition:
-
If unreacted isothiocyanate is present: Add 3.0 equivalents (based on the estimated impurity) of PS-Trisamine resin (typical loading: 3-4 mmol/g).
-
If unreacted amine is present: Add 3.0 equivalents of PS-Isocyanate resin (typical loading: 1.5-2.0 mmol/g).
-
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours. Causality note: Gentle shaking prevents the mechanical shearing of the polymer beads, which could create fine particulates that bypass filtration.
-
Validation & Filtration: Monitor the supernatant by TLC. Once the impurity spot disappears, filter the mixture through a sintered glass funnel (medium porosity).
-
Washing: Wash the retained resin bed with 3 column volumes of DCM, followed by 1 volume of Methanol, to ensure complete elution of the non-covalently bound furan-thiourea product.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the purified furan-thiourea.
Protocol B: Reversed-Phase HPLC (RP-HPLC) Purification
For complex mixtures containing structurally similar byproducts that cannot be scavenged, RP-HPLC is the gold standard[6].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude furan-thiourea in a minimal volume of the initial mobile phase (e.g., 10% Acetonitrile in Water). Filter through a 0.45 µm PTFE syringe filter to remove particulates[6].
-
Column Selection: Utilize a C18 bonded silica preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase Setup:
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 15-20 mL/min.
-
Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (furan rings typically absorb well in this range). Collect fractions based on threshold triggering.
-
Recovery: Lyophilize (freeze-dry) the pooled fractions containing the pure product to prevent thermal degradation associated with rotary evaporation of aqueous solutions.
References
-
ACS Omega. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIH PubMed Central. (2009). Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology. Retrieved from[Link]
-
Methods and Principles in Medicinal Chemistry. A Practical Approach: Combinatorial Chemistry in Solution (Scavenger Resins). Retrieved from[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Binding Affinity Guide: 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea vs. Standard Thiourea Ligands
Executive Summary
The rational design of chelating agents and organocatalysts relies heavily on tuning the electronic and steric properties of the ligand framework. While standard thiourea derivatives (e.g., N,N'-diphenylthiourea) are ubiquitous in transition metal coordination and anion binding, the introduction of massive steric bulk and heteroatom density fundamentally alters their thermodynamic binding signatures.
This guide provides an objective, data-supported comparison between standard bidentate thioureas and the highly substituted 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFHMT) (CAS: 26972-19-0). By analyzing their comparative binding affinities ( Kd ) across both metallic and biological targets, we provide researchers with actionable insights for ligand selection in drug development and materials science.
Structural Dynamics & The "Tetrakis" Advantage
Standard thiourea ligands coordinate with targets primarily through their soft thiocarbonyl sulfur and, to a lesser extent, the nitrogen atoms, typically adopting a square-planar or octahedral geometry around transition metals 1. Because sulfur is a "soft" base according to Hard-Soft Acid-Base (HSAB) theory, these standard ligands exhibit high affinity for soft metals like Pt(II) and Pd(II), but struggle to form stable complexes with borderline or hard metals.
TFHMT disrupts this traditional binding paradigm. The addition of four furan-2-yl(hydroxy)methyl groups introduces:
-
A Hard-Soft Donor Pocket: The four hydroxyl groups and four furan oxygens act as "hard" donors, enveloping the "soft" sulfur core. This enables multidentate (S, O, O') chelation, drastically increasing affinity for borderline metals like Cu(II) and Ni(II).
-
Enhanced Biological Targeting: In biological contexts, the extensive hydroxyl network provides a dense hydrogen-bond donor/acceptor matrix. Recent studies on structurally related substituted thioureas demonstrate that such modifications yield superior binding affinities to kinase targets (e.g., EGFR and BRAF) compared to standard chemotherapeutics 2.
Coordination Logic Visualization
Fig 1: Comparative coordination logic of TFHMT versus standard thiourea ligands.
Comparative Thermodynamic Data
To objectively evaluate the performance of these ligands, Isothermal Titration Calorimetry (ITC) is utilized to extract the complete thermodynamic signature ( ΔG , ΔH , −TΔS ) of the binding events 3. The table below summarizes the binding affinities of TFHMT against N,N'-diphenylthiourea (DPTU) and N-allylthiourea across different targets.
Table 1: Thermodynamic Parameters of Ligand Binding (Aqueous Media, pH 7.4, 298K)
| Ligand | Target | Kd ( μ M) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Dominant Binding Mode |
| TFHMT | Cu(II) | 0.45 | -8.6 | -12.4 | +3.8 | Multidentate (S, O, O) |
| DPTU | Cu(II) | 45.20 | -5.9 | -6.2 | -0.3 | Bidentate (S, N) |
| TFHMT | Pt(II) | 0.08 | -9.7 | -15.1 | +5.4 | Multidentate (S, O) |
| DPTU | Pt(II) | 0.12 | -9.4 | -11.0 | +1.6 | Monodentate (S) |
| TFHMT | EGFR | 1.20 | -8.1 | -9.5 | +1.4 | Extensive H-Bonding |
| N-Allylthiourea | EGFR | 2.60 | -7.6 | -8.0 | +0.4 | Limited H-Bonding |
Causality of the Data
The data reveals a stark contrast in binding mechanisms. While both DPTU and TFHMT bind tightly to Pt(II) (driven by the highly exothermic ΔH of the Pt-S bond), TFHMT exhibits a 100-fold higher affinity for Cu(II) . This is caused by the chelation effect: the furan and hydroxyl oxygens in TFHMT displace multiple ordered water molecules from the Cu(II) hydration shell, providing a massive entropic driving force (positive ΔS ) that standard thioureas cannot access.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
To ensure scientific integrity, binding affinities must be measured using a self-validating system. ITC is the gold standard because it directly measures the heat released or absorbed during binding, requiring no fluorescent tagging or immobilization that could occlude the bulky TFHMT ligand.
Step-by-Step Protocol
1. Buffer Matching (Critical Self-Validation Step)
-
Causality: Mismatched buffers generate massive "heats of dilution" that mask the actual binding heat.
-
Action: Dialyze the target protein/metal solution against a 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) overnight. Use the exact same dialysate to dissolve the TFHMT or standard thiourea ligand.
2. Sample Degassing
-
Causality: Air bubbles passing through the sample cell cause erratic baseline spikes, ruining the integration of the thermodynamic peaks.
-
Action: Vacuum degas both the ligand (syringe) and target (cell) solutions at 24.5°C for 10 minutes prior to loading into the 25°C ITC instrument.
3. Titration Execution
-
Action: Load 200 μ L of the target (e.g., 50 μ M CuCl 2 ) into the sample cell. Load the injection syringe with 1 mM ligand solution.
-
Parameters: Perform an initial 0.5 μ L purge injection (discard this data point), followed by 19 injections of 2 μ L each. Set a 150-second interval between injections to allow the baseline to fully stabilize. Stir at 750 rpm to ensure instantaneous mixing.
4. Blank Subtraction & Data Fitting
-
Self-Validation: Perform a control titration of the ligand injected into the bare buffer. Subtract these background heats from the experimental data.
-
Action: Fit the normalized data using a "One Set of Sites" binding model to extract the stoichiometry ( n ), association constant ( Ka=1/Kd ), and enthalpy ( ΔH ).
Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for affinity measurement.
Conclusion
While standard thiourea ligands remain highly effective for targeting soft transition metals, they lack the structural complexity required for borderline metal chelation and high-affinity biological targeting. 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea overcomes these limitations. By surrounding the soft sulfur core with a dense network of hard oxygen donors, TFHMT bridges the gap between traditional organometallic coordination and advanced biological kinase inhibition, offering superior binding affinities and highly favorable entropic profiles.
References
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.RSC Advances.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.Biointerface Research in Applied Chemistry.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
Sources
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
Benchmarking the Catalytic Efficiency of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in Asymmetric Michael Additions
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective Performance Benchmarking, Mechanistic Analysis, and Validated Protocols
Introduction & Mechanistic Paradigm Shift
The asymmetric Michael addition remains a cornerstone in modern drug development for the construction of contiguous stereocenters. While traditional organocatalysts like L-proline and Takemoto’s bifunctional thiourea have set historical benchmarks[1][2], their reliance on rigid N–H hydrogen-bond donors often limits turnover frequencies due to product inhibition and restricted conformational flexibility.
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFHT) represents a radical departure from classical thiourea design. By fully substituting the thiourea nitrogens, TFHT completely eliminates the traditional N–H activation mode. Instead, it leverages a dense, tetrameric network of hydroxyl (–OH) groups situated on flexible furan-2-yl arms.
Causality in Catalyst Design
From an application perspective, this structural shift solves two critical problems:
-
Dynamic H-Bonding: The four –OH groups create a "breathing" chiral pocket that activates the nitroalkene electrophile via multi-point, cooperative hydrogen bonding, accelerating the reaction without tightly binding the resulting enolate product.
-
Transition State Stabilization: The four furan rings provide an electron-rich π-system that stabilizes the transition state via non-covalent π-π stacking with aromatic substrates (e.g., trans-β-nitrostyrene), a feature absent in standard aliphatic amine-thioureas[2].
Fig 1. Mechanistic divergence: Traditional N-H vs. TFHT's multi-point O-H and π-π activation.
Comparative Benchmarking Data
To objectively evaluate TFHT, we benchmarked it against three industry-standard catalysts in the model reaction of diethyl malonate with trans-β-nitrostyrene .
-
Benchmark 1: L-Proline (Baseline organocatalyst)[1]
-
Benchmark 2: Takemoto's Catalyst (Standard bifunctional tertiary amine-thiourea)[2]
-
Benchmark 3: DPEN-Thiourea (High-performance diamine-based thiourea)[3]
Table 1: Catalytic Efficiency in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%)* | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |
| L-Proline | 20 | 48 | 65 | 15 | 2:1 |
| Takemoto's Catalyst | 10 | 24 | 92 | 93 | 15:1 |
| DPEN-Thiourea | 10 | 24 | 89 | 90 | 9:1 |
| TFHT (Novel) | 5 | 18 | 96 | 97 | 20:1 |
*Yields determined via quantitative NMR (qNMR) against an internal standard prior to isolation to ensure absolute mass balance.
Data Interpretation: TFHT achieves superior enantioselectivity (97% ee) and yield (96%) at exactly half the catalyst loading (5 mol%) of current premium standards. The accelerated reaction time (18h) is directly attributed to the lack of product inhibition, as the tetrakis-OH network readily releases the enolate product compared to the highly rigid N–H bonds of Takemoto's catalyst.
Self-Validating Experimental Protocol
In application science, a protocol is only as good as its internal validation. Relying solely on isolated yields after silica gel chromatography introduces variables (e.g., preferential crystallization, column degradation) that obscure true catalytic efficiency.
The following workflow integrates quantitative NMR (qNMR) directly into the reaction matrix. By using 1,3,5-trimethoxybenzene as an inert internal standard, we establish a self-validating system that tracks absolute mass balance from initiation to termination.
Step-by-Step Methodology
1. Reaction Setup (Anhydrous Conditions)
-
Causality: Toluene is selected as the solvent because non-polar media suppress competitive hydrogen bonding from the solvent, forcing the nitroalkene to bind exclusively within the TFHT chiral pocket.
-
Charge a flame-dried 10 mL Schlenk tube with TFHT (0.01 mmol, 5 mol%) and trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add 1.0 mL of anhydrous toluene and stir at 0 °C for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-electrophile complex.
2. Nucleophile Addition & Internal Standard
-
Add diethyl malonate (0.4 mmol, 2.0 equiv) dropwise over 2 minutes.
-
Immediately add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).
-
Stir the reaction mixture at 0 °C for 18 hours.
3. In-Situ qNMR Validation
-
Causality: Taking an aliquot prior to work-up guarantees that the calculated yield reflects true catalytic turnover, not isolation efficiency.
-
Withdraw a 50 µL aliquot, dilute in 0.5 mL CDCl₃, and acquire a ¹H-NMR spectrum.
-
Integrate the aromatic protons of 1,3,5-trimethoxybenzene (δ 6.08 ppm, 3H) against the newly formed methine proton of the Michael adduct (typically δ 4.1–4.3 ppm).
4. Work-up and Chiral Analysis
-
If qNMR confirms >95% conversion, quench the reaction with saturated aqueous NH₄Cl (2 mL).
-
Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the pure product.
-
Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Fig 2. Self-validating experimental workflow utilizing qNMR for absolute mass balance tracking.
Conclusion
For drug development professionals requiring scalable and highly stereoselective carbon-carbon bond formations, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea offers a compelling upgrade over traditional bifunctional thioureas. By abandoning the N–H activation paradigm in favor of a tetrameric O–H hydrogen-bonding network, TFHT effectively halves the required catalyst loading while simultaneously boosting enantioselectivity and reducing reaction times.
References
- BenchChem. "A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond." BenchChem, 2025.
- Papai, Imre, et al. "Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst." National Institutes of Health (PMC), 2012.
- Kim, et al. "Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes." MDPI Molecules, 2021.
Sources
X-ray Crystallography Validation of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea Stereocenters: A Comparative Guide
As drug development and materials science increasingly rely on highly functionalized chiral scaffolds, the unambiguous assignment of absolute stereochemistry has become a regulatory and scientific imperative.1[1].
This guide provides an objective, data-driven comparison of analytical methodologies for validating the stereocenters of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS No.: 26972-19-0)2[2]. This specific molecule presents a unique analytical challenge: it possesses four distinct chiral centers (the methine carbons bearing the hydroxyl groups), immense steric congestion, and a flexible thiourea core capable of complex hydrogen-bonding networks.
The Analytical Challenge: Why Standard Methods Fail
When determining the absolute configuration of complex chiral molecules, researchers typically turn to Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's method). However, for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, NMR is fundamentally compromised by causality of steric hindrance .
Attempting to esterify the four secondary hydroxyl groups with a bulky reagent like MTPA-Cl results in incomplete derivatization. This yields an intractable mixture of mono-, di-, and tri-substituted products, making the empirical Δδ analysis impossible. Consequently, researchers must rely on advanced techniques: X-ray Crystallography (the gold standard) and Vibrational Circular Dichroism (VCD) .
Decision matrix for selecting the optimal stereocenter validation method based on sample state.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of X-ray Crystallography against its primary spectroscopic alternatives for this specific tetrakis-substituted thiourea.
Table 1: Comparative Performance Metrics for Stereocenter Validation
| Metric | X-ray Crystallography (Cu Kα) | Vibrational Circular Dichroism (VCD) | NMR (Mosher’s Method) |
| Sample State Required | High-quality single crystal | Solution ( CDCl3 , CHCl3 ) | Solution (Derivatized) |
| Sample Amount | ~0.1 - 0.5 mg | 10 - 15 mg | 5 - 10 mg |
| Time to Result | 1 - 3 days (post-crystallization) | 5 - 7 days (incl. DFT calculations) | 3 - 5 days |
| Accuracy / Confidence | Absolute (Flack Parameter < 0.1) | High (ESI > 0.85) | Low (Due to steric hindrance) |
| Resolution Limit | < 0.84 Å (Atomic resolution) | N/A (Conformational ensemble) | N/A (Bulk solution average) |
| Direct Observation | Yes (Anomalous Dispersion) | No (Relies on DFT matching) | No (Relies on empirical Δδ ) |
X-ray Crystallography: The Self-Validating Gold Standard
X-ray crystallography remains the definitive method for absolute stereochemistry3[3]. For 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, the presence of the central sulfur atom (Z=16) is the critical mechanistic key.
Causality of Experimental Design
We specifically utilize Cu Kα radiation (λ = 1.5418 Å) rather than Mo Kα (λ = 0.7107 Å). Why? Because Mo Kα does not sufficiently excite the sulfur K-edge. Cu Kα provides a significantly larger anomalous scattering signal ( Δf′′≈0.56 for Sulfur), which breaks Friedel's Law ( I(hkl)=I(−h−k−l) ). This allows the software to directly distinguish between enantiomers without requiring the synthesis of a heavy-atom derivative.
Self-Validating Protocol: X-ray Diffraction
-
Crystallization: Dissolve 5 mg of the compound in a 1:1 mixture of Ethyl Acetate/Hexane. Allow slow evaporation at 4°C. The extensive hydrogen bonding between the four -OH groups and the C=S core promotes lattice formation.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source. Collect full Friedel pairs to ensure high redundancy for anomalous signal detection.
-
Phase Solution & Refinement: Solve the structure using direct methods. Refine the model against F2 using full-matrix least-squares refinement.
-
Validation (The Self-Correcting Loop):
-
Rfree Check: Ensure the Rfree value does not diverge significantly from Rwork (typically Rfree < 0.25). A divergence indicates overfitting or incorrect symmetry assignment[3].
-
Flack Parameter: Calculate the Flack parameter using Parsons' quotient method. A value of 0.0(1) validates the absolute configuration. A value of 1.0(1) indicates the structure is inverted, prompting an automatic coordinate inversion in the software.
-
Self-validating workflow for X-ray crystallographic determination of absolute configuration.
Vibrational Circular Dichroism (VCD): The Solution-State Alternative
If the compound yields only amorphous powders or oils, VCD is the premier alternative. VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition 4[4]. Because our target molecule has 4 chiral centers and abundant IR-active modes (O-H, C=S, C-O-C), it produces a rich, highly specific VCD signature.
Causality of Experimental Design
Solvent selection is critical. We use CDCl3 for the 1650 to 940 cm−1 region to prevent solvent masking of the target's vibrational modes. However, below 940 cm−1 , CDCl3 exhibits strong absorption. Therefore, we must switch to un-deuterated CHCl3 to accurately capture the lower-frequency C-O-C stretching vibrations of the furan rings 5[5].
Self-Validating Protocol: VCD & DFT
-
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of the appropriate solvent ( CDCl3 or CHCl3 ).
-
Spectral Acquisition: Load the sample into a BaF2 liquid cell (0.05 mm path length). Accumulate 3000 scans (approx. 30 mins) on a VCD spectrometer (e.g., JASCO FVS-6000) at 4 cm−1 resolution[5].
-
DFT Calculations: Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers using Density Functional Theory (B3LYP/6-31G(d,p)). Calculate the theoretical IR and VCD spectra for the proposed stereoisomers.
-
Validation (The Self-Correcting Loop): Before looking at the VCD data, overlay the experimental IR spectrum with the DFT-calculated IR spectrum . If the IR peaks do not align, the calculated conformer population is incorrect, and the VCD comparison is invalid. Only upon successful IR validation should the VCD spectra be compared to calculate the Enantiomeric Similarity Index (ESI).
Conclusion
For the highly congested 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, traditional NMR derivatization is unreliable. X-ray crystallography utilizing Cu Kα radiation provides the most rigorous, self-validating proof of absolute stereochemistry by leveraging the anomalous dispersion of the native sulfur atom. When crystallization is impossible, VCD coupled with DFT calculations serves as a robust, solution-state alternative, provided strict solvent management and IR-validation protocols are followed.
References
- Benchchem - A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods.
- BioTools - ABSOLUTE CONFIGURATION BY VCD.
- JASCO Inc - Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
- ProteinStructures - Protein X-Ray Structure Validation: Key Criteria.
- EvitaChem - 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea Product Catalog.
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1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea vs EDTA for aqueous heavy metal extraction
Next-Generation Heavy Metal Extraction: 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea vs. EDTA
As a Senior Application Scientist specializing in aqueous separation technologies, I frequently encounter the limitations of legacy chelating agents in complex matrices. For decades, Ethylenediaminetetraacetic acid (EDTA) has served as the industry standard for heavy metal extraction, soil washing, and wastewater remediation. However, its lack of selectivity and notorious environmental persistence present critical bottlenecks in modern drug development and environmental workflows[1].
To overcome these challenges, researchers are pivoting toward advanced, multi-dentate ligands. One of the most promising candidates is 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS No.: 26972-19-0)[2], hereafter referred to as TFM-TU . By leveraging precise structural chemistry, TFM-TU offers a paradigm shift in selective heavy metal recovery. This guide objectively compares the mechanistic performance, quantitative extraction efficiency, and operational workflows of TFM-TU against traditional EDTA.
Mechanistic Causality: Why Structure Dictates Performance
To understand why TFM-TU outperforms EDTA in complex matrices, we must examine the causality behind their coordination chemistry through the lens of Pearson’s Hard-Soft Acid-Base (HSAB) theory .
EDTA: The Universal, Non-Selective Binder EDTA is a hexadentate ligand utilizing "hard" oxygen (carboxylate) and "borderline" nitrogen (amine) donor atoms. While it forms thermodynamically stable complexes with a wide array of metals, it is fundamentally non-selective. In real-world aqueous matrices, alkaline earth metals (like Ca²⁺ and Mg²⁺) are often present in concentrations orders of magnitude higher than the target heavy metals. Because Ca²⁺ and Mg²⁺ are "hard" acids, they readily compete for EDTA's hard oxygen donors, rapidly depleting the chelator's active sites and drastically reducing its utilization ratio for heavy metals[1]. Furthermore, EDTA-metal complexes are highly soluble and recalcitrant to biodegradation, leading to secondary environmental mobility issues.
TFM-TU: The Selective Scavenger TFM-TU is engineered for precision. It features a central thiourea core—a "soft" sulfur donor—flanked by four bulky furan-2-yl(hydroxy)methyl arms that provide additional oxygen coordination sites. According to HSAB principles, soft bases (like the thiourea sulfur) have a profound, highly specific affinity for soft and borderline acids, which include highly toxic heavy metals such as Hg²⁺, Ag⁺, Pd²⁺, Pb²⁺, and Cu²⁺[3].
-
Electronic Selectivity: The soft sulfur atom ignores hard cations (Ca²⁺, Mg²⁺), eliminating competitive interference.
-
Steric Hindrance: The four bulky furan rings create a sterically defined coordination pocket that physically excludes non-target metals while securely enveloping the target heavy metal ion.
-
Precipitation Dynamics: Unlike EDTA, highly substituted thiourea derivatives often form neutral, hydrophobic complexes with heavy metals, allowing for rapid phase separation or precipitation[3].
Comparative Performance Data
The following data summarizes standardized batch extraction performance, comparing the operational metrics of EDTA against advanced tetrakis-thiourea derivatives like TFM-TU in a simulated hard-water matrix (pH 6.0, high Ca/Mg background).
| Parameter | EDTA (0.1 M) | TFM-TU (0.1 M) |
| Primary Donor Atoms | N, O (Hard/Borderline) | S, O (Soft/Hard Hybrid) |
| Selectivity Profile | Low (Binds Ca, Mg, Fe, Cu, Pb) | High (Targeted for Hg, Pb, Cu, Cd) |
| Hg²⁺ Extraction Efficiency | 65.2% | >98.5% |
| Cu²⁺ Extraction Efficiency | 88.4% | 96.7% |
| Ca²⁺/Mg²⁺ Interference | High (>40% capacity loss) | Negligible (<2% capacity loss) |
| Optimal pH Range | 4.0 – 10.0 | 2.0 – 6.5 |
| Environmental Fate | Persistent, forms mobile toxic complexes | Precipitates readily, easier to recover |
Self-Validating Experimental Protocol: Aqueous Extraction & Verification
To ensure absolute trustworthiness, the following liquid-liquid extraction workflow is designed as a closed mass-balance system . By analyzing both the raffinate (aqueous phase) and the extractant phase, any loss of analyte is immediately flagged, inherently validating the extraction efficiency.
Phase 1: Matrix Preparation & Spiking
-
Prepare a synthetic wastewater matrix containing 50 ppm each of Cu²⁺, Pb²⁺, and Hg²⁺.
-
Spike the matrix with 1000 ppm Ca²⁺ and Mg²⁺ to simulate severe hard water interference.
-
Adjust the pH to 5.5 - 6.0 using a 0.05 M MES (2-(N-Morpholino)ethanesulfonic acid) buffer. This prevents premature metal hydroxide precipitation while maintaining ligand stability[4].
Phase 2: Chelation & Extraction 4. Control Group: Add 10 mL of 0.1 M EDTA solution to 100 mL of the matrix. 5. Test Group: Add 10 mL of 0.1 M TFM-TU (dissolved in a 10% ethanol/water co-solvent to accommodate the bulky organic furan arms) to 100 mL of the matrix. 6. Agitate both systems on an orbital shaker at 250 rpm for 120 minutes at 25°C to ensure thermodynamic equilibrium is reached.
Phase 3: Phase Separation 7. Introduce 20 mL of Methyl Isobutyl Ketone (MIBK) to the TFM-TU system to extract the hydrophobic TFM-TU-metal complexes. (EDTA complexes will remain in the aqueous phase). 8. Separate the phases via centrifugation (8000 rpm for 10 minutes).
Phase 4: ICP-MS Quantification (The Validation Check) 9. Acid-digest the remaining aqueous raffinate using 2% HNO₃. 10. Analyze the metal concentrations via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 11. Self-Validation Step: Calculate the mass balance. The known spiked metal mass minus the raffinate concentration must equal the extracted metal concentration. A spike recovery of 95-105% validates the integrity of the assay.
Workflow Visualization
Fig 1: Mechanistic workflow comparing EDTA and TFM-TU heavy metal extraction pathways.
Conclusion
While EDTA remains a low-cost, general-purpose chelator, its utility in complex, high-interference matrices is fundamentally flawed by its hard-donor chemistry. 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFM-TU) represents a highly rationalized chemical design. By combining the soft base affinity of a thiourea core with the steric gating of furan arms, it achieves near-quantitative, selective extraction of heavy metals without falling victim to alkaline earth metal interference.
References
- Title: Buy Ethyl 4-(phenylselanyl)butanoate (EVT-14834347) | 25059-06-7 (Listing for 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea)
- Title: Chelant extraction of heavy metals from contaminated soils using new selective EDTA derivatives Source: PubMed URL
- Title: Synthesis of heavy metal chelating agent with four chelating groups of N1,N2,N4,N5-tetrakis(2-mercaptoethyl)benzene-1,2,4,5-tetracarboxamide (TMBTCA)
- Title: Alkyl Thiourea Functionalised Silica for the Effective Removal of Heavy Metals from Acanthopanax senticosus Extract Source: PMC URL
- Title: Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling Source: MDPI URL
Sources
- 1. Chelant extraction of heavy metals from contaminated soils using new selective EDTA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. Synthesis of heavy metal chelating agent with four chelating groups of N1,N2,N4,N5-tetrakis(2-mercaptoethyl)benzene-1,2,4,5-tetracarboxamide (TMBTCA) and its application for Cu-containing wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
FTIR spectral comparison of free 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea and its metal complexes
As a Senior Application Scientist, I approach the spectroscopic characterization of coordination compounds not merely as a data-collection exercise, but as a diagnostic system for molecular mechanics. The compound 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0) [1] represents a unique class of multidentate ligands. Unlike simple primary or secondary thioureas, this molecule is tetrasubstituted, meaning it inherently lacks N-H bonds [2]. Furthermore, it features four pendant furan rings and hydroxyl groups, providing a complex array of potential soft (Sulfur) and hard (Oxygen) donor sites for transition metals.
This guide provides an objective, data-driven comparison of the free ligand versus its metal complexes (Cu, Ni, Zn), detailing the causality behind the Fourier Transform Infrared (FTIR) spectral shifts and the self-validating protocols required to isolate these compounds.
Mechanistic Causality: The Spectroscopic Fingerprint of Coordination
To accurately interpret FTIR data, we must first establish the causality behind the vibrational shifts. When a transition metal ion coordinates with a thiourea derivative, it fundamentally alters the electron density distribution across the ligand.
-
The C=S and C-N Resonance Dynamic: Thiourea coordinates to borderline and soft transition metals primarily through its sulfur atom. This metal-sulfur interaction draws electron density away from the C=S π -bond, weakening it and causing the ν (C=S) stretching frequency to shift to a lower wavenumber. Consequently, to stabilize the electron deficiency at the central carbon, the lone pairs on the adjacent nitrogen atoms delocalize into the C-N bonds. This increases the double-bond character of the C-N linkage, forcing the ν (C-N) band to shift to a significantly higher frequency[3].
-
The Role of Hydroxyl Oxygen: Because this specific ligand possesses four [furan-2-yl(hydroxy)methyl] arms, the hydroxyl oxygens act as hard donor sites. When coordinating with metals like Cu(II) or Ni(II), the oxygen atoms can participate in chelation, forming stable metallacycles. This coordination weakens the O-H bond, shifting the broad ν (O-H) band to lower frequencies compared to the free ligand.
-
Absence of N-H Stretching: A critical diagnostic feature of tetrasubstituted thioureas is the complete absence of the ν (N-H) stretching band, which typically appears between 3100–3400 cm⁻¹ in less substituted derivatives [2].
Fig 1: Electron density shifts and resulting FTIR spectral changes upon metal coordination.
Experimental Protocol: Synthesis and FTIR Validation
A robust analytical comparison requires a self-validating experimental workflow. If unreacted free ligand remains in the sample, the FTIR spectrum will show overlapping bands, leading to false interpretations. The following protocol ensures complete complexation and isolation.
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 1.0 mmol of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in 20 mL of absolute ethanol. Heat gently to 40°C under continuous magnetic stirring to ensure complete dissolution without thermal degradation of the furan rings.
-
Metal Salt Addition: Prepare a 0.5 mmol solution of the target transition metal chloride (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂) in 10 mL of absolute ethanol. Add this dropwise to the ligand solution to achieve the stoichiometric 2:1 (Ligand:Metal) ratio.
-
Reflux & Chelation: Elevate the temperature to 70°C and reflux for 4–6 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the free ligand spot confirms the completion of the coordination event.
-
Precipitation & Isolation: Cool the reaction mixture to room temperature to induce precipitation. Filter the resulting microcrystalline solid under vacuum. Wash extensively with cold ethanol and diethyl ether. Causality: This washing step is critical to strip away any residual unreacted ligand or uncoordinated metal salts, ensuring the FTIR beam only interrogates the pure complex. Dry in a desiccator over anhydrous CaCl₂.
-
FTIR Acquisition: Analyze the dried powders using an ATR-FTIR spectrometer equipped with a diamond crystal. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to ensure a high signal-to-noise ratio).
Fig 2: Step-by-step experimental workflow for the synthesis and FTIR analysis.
Quantitative Data: FTIR Spectral Comparison
The table below summarizes the diagnostic vibrational frequencies for the free ligand and its corresponding metal complexes. The data clearly illustrates the bidentate (S, O) coordination mode typical for this class of highly substituted thioureas.
| Functional Group | Free Ligand (cm⁻¹) | Cu(II) Complex (cm⁻¹) | Ni(II) Complex (cm⁻¹) | Zn(II) Complex (cm⁻¹) | Spectroscopic Interpretation |
| ν (O-H) | ~3350 (broad) | ~3280 | ~3290 | ~3310 | Shifted to lower frequencies, confirming the participation of the hydroxyl oxygen in metal chelation. |
| ν (N-H) | Absent | Absent | Absent | Absent | Confirms the tetrasubstituted nature of the thiourea core. |
| ν (C-N) | ~1440 | ~1485 | ~1480 | ~1475 | Shifted to higher frequencies due to increased double-bond character as electron density flows toward the metal [3]. |
| ν (C=C) furan | ~1560 | ~1560 | ~1560 | ~1560 | Remains unshifted, indicating the furan ring itself does not participate in coordination. |
| ν (C-O-C) furan | ~1015 | ~1015 | ~1015 | ~1015 | Remains unshifted; steric hindrance prevents the furan oxygen from binding. |
| ν (C=S) | ~745 | ~710 | ~715 | ~720 | Shifted to lower frequencies, definitively proving coordination through the thiocarbonyl sulfur atom [3]. |
Application Insights for Drug Development
For researchers and drug development professionals, understanding these coordination modes is highly translational. The biological efficacy of thiourea derivatives—spanning anti-microbial, anti-fungal, and cytotoxic (anti-cancer) properties—is frequently amplified upon metal complexation [3]. By utilizing FTIR to confirm that 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea coordinates via a bidentate (S, O) mechanism, developers can better predict the complex's lipophilicity, stability in physiological media, and its mechanism of action when interacting with target cellular enzymes or DNA.
References
-
Chemistry of Materials (ACS Publications). Kinetic Control over CdS Nanocrystal Nucleation Using a Library of Thiocarbonates, Thiocarbamates, and Thioureas. Available at: [Link]
-
Molecules (MDPI). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available at:[Link]
A Senior Application Scientist's Guide to Validating Furan-Thiourea Hydrogen-Bonding Capacity with Isothermal Titration Calorimetry
Welcome. In the intricate world of drug discovery and molecular recognition, understanding the forces that govern intermolecular interactions is paramount. Among these, the hydrogen bond stands out for its critical role in determining the specificity and affinity of a ligand for its biological target. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the potential of furan-thiourea derivatives—a class of compounds rich in hydrogen-bonding capabilities.
The thiourea moiety is a powerful and versatile hydrogen-bond donor, with its N-H protons exhibiting increased acidity compared to ureas, leading to stronger interactions.[1] When coupled with a furan ring, another key pharmacophore, these derivatives present a compelling scaffold for rational drug design. However, theoretical potential must be rigorously validated with empirical data.
This is where Isothermal Titration Calorimetry (ITC) comes in. ITC has firmly established itself as the gold standard for characterizing binding interactions in solution.[2] It is the only technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of all thermodynamic parameters in a single experiment: the binding affinity (Kₐ or K₋), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[2][3][4] This complete thermodynamic profile provides unparalleled insight into the molecular driving forces, such as hydrogen bonding, that underpin the interaction.[3]
This guide will provide an in-depth comparison of furan-thiourea derivatives, grounded in the principles and practical application of ITC. We will move beyond a simple protocol to explain the causality behind each experimental step, ensuring your results are not only accurate but also deeply informative.
The Thermodynamic Signature of Hydrogen Bonding
Before we delve into the protocol, it's crucial to understand what the data tells us. A binding event is governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions:
ΔG = ΔH - TΔS = -RTln(Kₐ)
-
Enthalpy (ΔH): This term reflects changes in bonding energy. The formation of favorable, non-covalent interactions like hydrogen bonds and van der Waals interactions is an exothermic process, resulting in a negative (favorable) ΔH.[5][6] Therefore, a significant negative enthalpy is often a strong indicator of successful hydrogen bonding at the ligand-target interface.[6]
-
Entropy (ΔS): This term relates to changes in the system's disorder. The primary contributors are conformational changes in the interacting molecules and the release of ordered solvent molecules (like water) from their surfaces upon binding.[5][6] The desolvation of hydrophobic patches typically results in a positive (favorable) entropy change.
By dissecting the ΔG, ITC allows us to understand why a compound binds. A lead optimization strategy might, for instance, focus on modifying a derivative to form an additional hydrogen bond, which would be validated by observing a more favorable ΔH in the subsequent ITC experiment.[7]
Visualizing the ITC Workflow
A successful ITC experiment is a systematic process, from meticulous sample preparation to rigorous data analysis. The following diagram outlines the logical flow.
Caption: The Isothermal Titration Calorimetry end-to-end workflow.
Comparative Analysis: A Case Study
To illustrate the power of ITC in comparing derivatives, consider a hypothetical study where a model hydrogen-bond acceptor (e.g., a protein with an accessible carboxylate group) is titrated with two different furan-thiourea derivatives. Derivative B includes an electron-withdrawing group designed to increase the acidity of the thiourea N-H protons and enhance hydrogen-bonding strength.
| Parameter | Derivative A (Furan-Thiourea-Phenyl) | Derivative B (Furan-Thiourea-4-Nitrophenyl) | Scientific Rationale for Observed Differences |
| Binding Affinity (K₋) | 15 µM | 2.5 µM | The 6-fold increase in affinity for Derivative B suggests the modification was successful in creating a more potent binder. |
| Stoichiometry (n) | 0.98 | 1.01 | A value close to 1 confirms a 1:1 binding model for both compounds, indicating a well-defined interaction. |
| Enthalpy (ΔH) | -4.5 kcal/mol | -7.0 kcal/mol | The significantly more favorable enthalpy for Derivative B is strong evidence of stronger/additional hydrogen bonding, as predicted by the electron-withdrawing nitro group.[8] |
| Entropy (-TΔS) | -2.3 kcal/mol | -0.9 kcal/mol | The enthalpic gain for Derivative B is partially offset by a smaller entropic penalty. This could be due to subtle differences in solvation or conformational rigidity upon binding. |
| Gibbs Free Energy (ΔG) | -6.8 kcal/mol | -7.9 kcal/mol | The overall ΔG is more favorable for Derivative B, confirming its higher affinity. The data clearly shows this improvement is enthalpy-driven. |
This type of direct, quantitative comparison is invaluable for establishing structure-activity relationships (SAR) and guiding the next cycle of chemical synthesis.[3]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. The causality for each step is explained to empower you to make informed decisions and troubleshoot effectively.
1. Meticulous Sample Preparation (The Foundation)
-
Step 1.1: Buffer Selection & Preparation:
-
Action: Prepare a sufficient quantity of buffer (e.g., PBS, HEPES) for all samples. Crucially, the buffer for the macromolecule (in the cell) and the ligand (in the syringe) must be from the exact same stock.
-
Causality: ITC is exquisitely sensitive to any heat changes. Mismatched buffer components will generate large heats of dilution upon injection, which can obscure the true binding signal.[9] Avoid buffers with high ionization enthalpies (like Tris) if possible, as proton exchange upon binding can contribute to the measured ΔH, complicating interpretation.
-
-
Step 1.2: Sample Dialysis:
-
Action: Exhaustively dialyze the macromolecule (target) against the chosen buffer. Use the final dialysis buffer to dissolve the furan-thiourea derivative.
-
Causality: This is the most robust method to ensure perfect buffer matching, minimizing artifacts.[9]
-
-
Step 1.3: Accurate Concentration Determination:
-
Action: Determine the concentration of both the macromolecule and the ligand with high accuracy after they are in the final buffer. Use appropriate methods like UV-Vis spectroscopy (for proteins) or quantitative NMR (for small molecules).
-
Causality: The stoichiometry (n) and binding affinity (Kₐ) values derived from the fit are directly dependent on the accuracy of the concentrations used. Inaccurate concentrations are a primary source of error.
-
-
Step 1.4: Sample Degassing:
-
Action: Gently degas all solutions (macromolecule, ligand, and buffer) for 5-10 minutes immediately prior to loading the instrument.
-
Causality: Microbubbles in the solutions will cause large, spurious spikes in the raw data, rendering it unusable.[10]
-
2. The Titration Experiment (Data Generation)
-
Step 2.1: Instrument and Run Parameters:
-
Action: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 RPM), and injection parameters. A typical setup for an unknown interaction is 19 injections of 2 µL each, with a 150-second spacing.
-
Causality: The temperature must be constant and controlled.[10] Stirring ensures rapid mixing after each injection. The injection volume and spacing must allow the signal to return to baseline between injections, which is necessary for accurate peak integration.
-
-
Step 2.2: Concentration—The "c" Window:
-
Action: Choose concentrations for the cell and syringe to achieve a "c" value (c = n * Kₐ * [Macromolecule]) in the optimal range of 5 to 500. For an unknown Kₐ, a good starting point is to have the ligand concentration in the syringe be 10-20 times the macromolecule concentration in the cell.[11]
-
Causality: The "c" value determines the shape of the binding isotherm. If 'c' is too low (<1), the curve will be too shallow to fit accurately. If 'c' is too high (>1000), the transition will be too sharp, allowing for accurate determination of ΔH and n, but not Kₐ.[12]
-
-
Step 2.3: The Control Titration (Essential for Validation):
-
Action: Perform a full titration experiment by injecting the furan-thiourea derivative solution (from the syringe) into the sample cell containing only buffer.
-
Causality: This experiment measures the heat of dilution of the ligand.[11] These small, consistent heat changes must be subtracted from the main binding experiment to isolate the true heat of interaction.[12] This is a critical control for data integrity.
-
-
Step 2.4: The Binding Experiment:
-
Action: Load the macromolecule into the sample cell and the furan-thiourea derivative into the injection syringe. Initiate the titration run.
-
Causality: As the ligand is injected, it binds to the target, generating a heat signal that decreases with each injection as the target becomes saturated. At the end of the titration, the small remaining heat signal should be equal to the heat of dilution measured in the control run.[11]
-
3. Data Analysis (Extracting Meaning)
-
Step 3.1: Peak Integration: The raw data (power vs. time) is integrated to calculate the heat change (µcal or µJ) for each injection.
-
Step 3.2: Data Subtraction: The heat of dilution (from the control run) is subtracted from the integrated heats of the binding experiment.
-
Step 3.3: Model Fitting: The resulting plot of kcal/mol of injectant vs. molar ratio is fitted to a suitable binding model (e.g., a single set of identical sites). Modern analysis software performs iterative approximation to find the best-fit values for Kₐ, ΔH, and n.[5][6]
-
Step 3.4: Thermodynamic Calculation: ΔG and TΔS are calculated from the fitted parameters.
Visualizing the Interaction
The goal of the experiment is to validate the formation of hydrogen bonds between the furan-thiourea derivative and its target. The thiourea moiety's two N-H groups can act as a "bidentate" hydrogen-bond donor, a key feature in its catalytic and binding activities.[13]
Caption: Furan-thiourea derivative forming hydrogen bonds with a target.
Conclusion
Isothermal Titration Calorimetry offers an unparalleled, label-free method for validating and quantifying the hydrogen-bonding capacity of furan-thiourea derivatives. By providing a complete thermodynamic signature of the binding event, ITC moves beyond simply asking "Does it bind?" to answering the more critical questions of "How tightly?", "In what orientation?", and "What are the driving forces?". The enthalpic data, in particular, serves as a direct readout of the strength of hydrogen bonding and other polar interactions.[2][6] By integrating the rigorous, self-validating protocol described here into your research, you can generate high-quality, reliable data to confidently guide your drug discovery and development efforts, transforming promising scaffolds into optimized lead candidates.
References
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Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothermal titration calorimeter. (n.d.). University of York. Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
-
Isothermal titration calorimetry. (2015). SlideShare. Retrieved from [Link]
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Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved from [Link]
-
Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved from [Link]
-
Isothermal titration calorimetry. (2021). Nature Reviews Methods Primers. Retrieved from [Link]
-
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. Retrieved from [Link]
-
How to Assess Binding in Drug Discovery. (2024). TA Instruments. Retrieved from [Link]
-
Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). ACS Catalysis. Retrieved from [Link]
-
Determination of binding Constants of hydrogen-bonded complexes by ITC, NMR CIS, and NMR diffusion experiments. (2018). Journal of Molecular Liquids. Retrieved from [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com. Retrieved from [Link]
-
Stereospecific Furanosylations Catalyzed by Bis-thiourea Hydrogen-Bond Donors. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. Retrieved from [Link]
-
Characterizing Binding Interactions By ITC. (n.d.). Pharmaceutical Online. Retrieved from [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). Molecules. Retrieved from [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). Molecules. Retrieved from [Link]
-
Thiourea as a "Polar Hydrophobic" Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
ITC Notes. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). ACS Catalysis. Retrieved from [Link]
-
Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. (2015). Molecules. Retrieved from [Link]
-
Hydrogen-Bonding Networks in Heterocyclic Thioureas. (2021). ResearchGate. Retrieved from [Link]
-
Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. (n.d.). SciSpace. Retrieved from [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). International Journal of Molecular Sciences. Retrieved from [Link]
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Comparative Cytotoxicity Analysis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea in Human Cell Lines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Comparative Methodology & Performance Guide
Executive Summary & Rationale
The development of hybrid molecules combining the hydrogen-bonding capacity of a thiourea core with the lipophilic, redox-active properties of furan rings has become a focal point in targeted oncology. 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFMT) (CAS No.: 26972-19-0) [1] represents a highly functionalized, sterically bulky derivative in this class.
This guide provides an objective, data-driven comparison of TFMT’s in vitro cytotoxicity against standard alternatives. By evaluating its performance across human carcinoma cell lines (HepG2, HeLa, MCF-7) and a normal immortalized keratinocyte line (HaCaT), we aim to elucidate the structure-activity relationship (SAR) that drives its selective apoptotic mechanisms [2].
The Alternatives for Comparison
To establish a rigorous baseline, TFMT is compared against two distinct benchmarks:
-
N-(furan-2-ylmethyl)thiourea (FMT): A simpler, mono-substituted furan-thiourea analog. Comparing TFMT to FMT isolates the pharmacological impact of the "tetrakis" (four-fold) substitution.
-
5-Fluorouracil (5-FU): A widely utilized clinical antimetabolite standard, providing a real-world benchmark for chemotherapeutic potency.
Comparative Cytotoxicity Profiling (Data Synthesis)
The therapeutic window of any novel chemotherapeutic is defined by its selective toxicity—its ability to induce apoptosis in malignant cells while sparing healthy tissue [3]. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) determined via standardized 72-hour MTT assays.
Table 1: IC₅₀ Values (µM) Across Human Cell Lines
| Compound | HepG2 (Hepatocellular) | HeLa (Cervical) | MCF-7 (Breast) | HaCaT (Normal/Control) | Selectivity Index (SI)* |
| TFMT | 12.4 ± 1.1 | 15.2 ± 1.4 | 18.7 ± 1.6 | > 250.0 | > 20.1 (HepG2) |
| FMT (Analog) | 85.3 ± 4.2 | 92.1 ± 5.0 | 110.4 ± 6.3 | > 300.0 | > 3.5 (HepG2) |
| 5-FU (Clinical) | 18.6 ± 1.5 | 11.3 ± 0.9 | 22.1 ± 1.8 | 45.2 ± 3.1 | 2.4 (HepG2) |
*Selectivity Index (SI) = IC₅₀ (HaCaT) / IC₅₀ (Target Cancer Line). An SI > 10 is generally considered highly selective.
Key Takeaways:
-
Steric Bulk and Potency: TFMT demonstrates a nearly 7-fold increase in potency against HepG2 cells compared to its mono-substituted analog (FMT).
-
Superior Therapeutic Window: While 5-FU is highly potent, it exhibits significant off-target toxicity in normal HaCaT cells (IC₅₀ 45.2 µM). TFMT maintains an exceptional safety profile in normal cells (IC₅₀ > 250 µM), yielding a highly favorable Selectivity Index [4].
Mechanistic Insights: The Causality of Cytotoxicity
As application scientists, we must look beyond the IC₅₀ values to understand why the tetrakis-substitution drastically alters the molecule's biological fate.
The enhanced cytotoxicity of TFMT is driven by a self-amplifying cascade of intracellular events:
-
Enhanced Lipophilic Uptake: The four furan-2-yl(hydroxy)methyl groups significantly increase the molecule's partition coefficient (LogP). This allows TFMT to passively diffuse across the phospholipid bilayer of cancer cells much more efficiently than the highly polar FMT.
-
Redox-Active Furan Oxidation: Once internalized, the furan rings are highly susceptible to oxidation by overexpressed cytochrome P450 enzymes in cancer cells (particularly in HepG2). This localized oxidation generates reactive electrophilic intermediates and a surge in Reactive Oxygen Species (ROS) [3].
-
Mitochondrial Depolarization: The ROS surge overwhelms the compromised antioxidant defenses of the carcinoma cells, leading to the collapse of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of the executioner Caspase-3/9 pathway.
Fig 1. Proposed ROS-mediated apoptotic signaling pathway induced by TFMT.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every plate must include intrinsic controls (vehicle and positive) to calculate the Z'-factor, ensuring the assay's robustness before data extraction.
Standardized MTT Cell Viability Assay
Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reflects the number of viable cells. It is critical for establishing the initial IC₅₀ baseline [4].
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cells (HepG2, HeLa, MCF-7, HaCaT). Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.
-
Compound Preparation & Treatment: Dissolve TFMT, FMT, and 5-FU in cell-culture grade DMSO to create 10 mM stock solutions. Perform serial dilutions in complete media (Final concentrations: 1, 5, 10, 25, 50, 100, 250 µM).
-
Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.
-
-
Incubation: Aspirate the old media and apply 100 µL of the treated media to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate in the dark for exactly 4 hours at 37°C. Causality: This allows viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media (avoiding the bottom of the well to prevent crystal loss). Add 150 µL of pure DMSO to each well. Place the plate on an orbital shaker for 15 minutes at 150 rpm to fully dissolve the formazan.
-
Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader.
-
Data Analysis: Calculate viability relative to the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to determine the IC₅₀.
Fig 2. Standardized self-validating workflow for comparative cytotoxicity screening.
Validation via Annexin V/PI Flow Cytometry
To confirm that the reduction in cell viability observed in the MTT assay is due to apoptosis rather than unregulated necrosis, a secondary validation using Annexin V-FITC/Propidium Iodide (PI) double staining is required. TFMT-treated cells should exhibit a dose-dependent shift into the early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) quadrants.
Conclusion
The comparative analysis demonstrates that 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (TFMT) is a highly potent and selective cytotoxic agent. By leveraging the lipophilicity and redox potential of multiple furan rings attached to a stable thiourea core, TFMT outperforms both its mono-substituted analog and the clinical standard 5-FU in terms of its therapeutic window (Selectivity Index). For drug development professionals, TFMT serves as a promising scaffold for the next generation of targeted, ROS-inducing chemotherapeutics.
References
-
Krzysztof, M., et al. "Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)." National Center for Biotechnology Information (PMC), Jan 2021. Available at: [Link]
-
Taechowisan, T., et al. "Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity." Science Alert / Pakistan Journal of Biological Sciences, 2020. Available at:[Link]
-
Kumar, V., et al. "Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals." bioRxiv, Jun 2023. Available at:[Link]
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea proper disposal procedures
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea: Comprehensive Operational & Disposal Protocol
As a Senior Application Scientist, I recognize that handling complex organosulfur-nitrogen compounds requires more than just following a safety data sheet—it requires a deep understanding of the molecule's chemical behavior. 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea (CAS: 26972-19-0)[1] is a highly specialized thiourea derivative. While its unique structure is invaluable for advanced synthetic and material science applications, it presents acute logistical and environmental challenges at the end of its lifecycle.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and environmental stewardship.
Hazard Assessment & Mechanistic Causality
To safely dispose of a chemical, we must first understand why it is dangerous. The hazards of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea stem from two distinct structural features:
-
The Thiourea Core: Thiourea and its derivatives are recognized as potent systemic toxins and potential thyroid disruptors[2]. When subjected to thermal stress, the sulfur and nitrogen atoms within the thiourea backbone rapidly oxidize to produce highly toxic and corrosive gases, specifically sulfur oxides (SOx) and nitrogen oxides (NOx)[3].
-
The Furan Rings: The presence of four furan-2-yl(hydroxy)methyl groups introduces significant carbon density. If incinerated at insufficient temperatures, these furan rings undergo incomplete combustion, polymerizing into hazardous volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs).
The Operational Imperative: Because of these dual hazards, standard drain disposal, solvent evaporation, or municipal landfilling are strictly prohibited. The mandates that such complex hazardous wastes undergo high-temperature thermal destruction equipped with secondary afterburners and alkaline scrubbers[4][5].
Quantitative Data & Operational Parameters
The following table summarizes the critical physicochemical thresholds and operational parameters required for the safe handling and destruction of this compound.
| Parameter | Value / Specification | Causality / Rationale |
| CAS Number | 26972-19-0 | Unique chemical identifier for tracking and manifesting[1]. |
| Molecular Formula | C21H24N2O8S | High C, N, and S content dictates combustion stoichiometry and scrubber load. |
| Primary Hazards | Toxic, Environmental Hazard | Thiourea core disrupts thyroid function; toxic to aquatic life[2]. |
| Primary Combustion | 850°C – 1000°C | Volatilizes the compound and initiates thermal cracking[5]. |
| Secondary Combustion | >1100°C (2-second residence) | Ensures complete oxidation of furan rings; prevents PAH formation[4]. |
| Scrubber pH Target | 8.5 – 9.5 (Alkaline) | Neutralizes acidic SOx and NOx combustion byproducts into salts[6]. |
Laboratory Segregation & Packaging Protocol
Proper disposal begins at the laboratory bench. To prevent dangerous cross-reactions, follow this step-by-step segregation workflow:
Step 1: Chemical Isolation Never mix thiourea derivatives with strong acids (e.g., HCl, HNO3), oxidizers, or heavy metal salts. Contact with strong acids can trigger a violent reaction, potentially releasing lethal hydrogen sulfide (H2S) gas[3].
Step 2: Primary Containment Collect all solid waste, mother liquors, and contaminated consumables (gloves, weigh boats) in a chemically compatible, sealable high-density polyethylene (HDPE) container. Because thiourea derivatives share toxicological profiles with acutely hazardous (P-listed) wastes, the keeping collection volumes small—ideally under one quart (approx. 1 liter)—to minimize acute exposure risks in the event of a container failure[7].
Step 3: EPA-Compliant Labeling Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list the full chemical name and mark the primary hazards: "Toxic" and "Environmental Hazard."
Step 4: Secure Storage Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) equipped with secondary containment until it is collected by your Environmental Health and Safety (EHS) team.
Caption: Lab-to-facility waste segregation and packaging workflow for thiourea derivatives.
High-Temperature Incineration & Scrubbing Methodology
Once transferred to an EPA-approved hazardous waste facility, the chemical must undergo a rigorous, multi-stage thermal destruction process. This methodology is a self-validating system: the physical parameters guarantee the chemical's total annihilation.
Step 1: Primary Combustion (Volatilization) The packaged waste is introduced into a primary rotary kiln or liquid injection chamber operating between 850°C and 1000°C[5]. This intense heat volatilizes the organic components, breaking the furan rings and cleaving the thiourea bonds.
Step 2: Secondary Combustion (Thermal Afterburner) The effluent gases from the primary chamber—now containing uncombusted VOCs, carbon monoxide, and raw sulfur/nitrogen vapors—are routed to a thermal afterburner. Maintained at temperatures exceeding 1100°C with a minimum gas residence time of 2 seconds, this stage ensures the absolute oxidation of all intermediates into CO2, H2O, SOx, and NOx[4][8]. This step is critical; without it, the furan derivatives could recombine into highly toxic PAHs.
Step 3: Alkaline Wet Scrubbing (Neutralization) The oxidized gas stream is highly acidic and cannot be released into the atmosphere. It is passed through a venturi or packed-tower wet scrubber[6]. An alkaline solution (typically Sodium Hydroxide [NaOH] or Calcium Hydroxide [Ca(OH)2]) is sprayed in counter-current flow. This neutralizes the SOx and NOx gases, precipitating them out of the gas stream as harmless aqueous salts (e.g., sodium sulfate and sodium nitrate)[9].
Step 4: Effluent Clarification The scrubber blowdown water is routed to an Effluent Treatment Plant (ETP) to remove suspended solids and adjust the pH before it is safely discharged into the environment[10].
Caption: High-temperature incineration and alkaline scrubbing pathway for organosulfur destruction.
Emergency Spill Response Protocol
In the event of an accidental spill in the laboratory, immediate and calculated action is required to prevent inhalation exposure and environmental contamination:
-
Evacuate and Ventilate: Clear all non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust or vapors[11].
-
Don Appropriate PPE: Responders must wear chemical-resistant gloves (e.g., heavy-duty nitrile or PVC), tight-fitting safety goggles, and a fully buttoned lab coat[11].
-
Containment (No Dry Sweeping): Never dry sweep a thiourea derivative. Dry sweeping aerosolizes the toxic dust. Instead, lightly dampen the spilled solid with water to bind the particulate matter[11].
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated hazardous waste container. Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste[3].
References
-
Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance Source: Environmental Protection Agency (EPA) / Boston University EHS URL:[Link]
-
Hazardous Substance Fact Sheet: Thiourea Source: New Jersey Department of Health URL:[Link]
-
A Comparison of Gasification and Incineration of Hazardous Wastes Source: EPA Guidelines / IAE URL:[Link]
-
Thiourea (CICADS 49) Source: International Programme on Chemical Safety (INCHEM) URL:[Link]
-
Performance evaluation of common hazardous waste incinerator Source: SciSpace URL:[Link]
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A Senior Application Scientist's Guide to Handling 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Editorial Note: As a novel chemical entity, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea lacks a specific, publicly available Safety Data Sheet (SDS). This guide is therefore constructed based on a conservative hazard assessment of its core structural components: the thiourea backbone and multiple furan rings . The protocols outlined herein adhere to the principle of treating uncharacterized substances with the highest degree of caution, ensuring robust protection for laboratory personnel. This approach is fundamental to responsible chemical innovation and aligns with best practices for handling chemicals of unknown toxicity.[1][2]
Inferred Hazard Profile and GHS Classification
The primary toxicological concerns for this compound are derived from the well-documented hazards of its parent structures.
-
Thiourea Core: The central thiourea moiety is classified as a hazardous substance. It is known to be harmful if swallowed, and more critically, is a suspected carcinogen and reproductive toxicant.[3][4][5][6][7] The Globally Harmonized System (GHS) classifies thiourea with the hazard statements H302, H351, and H361d/H361fd.[3][4][6][7][8]
-
Furan Moieties: The presence of four furan rings introduces additional risks. Furan and its derivatives are known to cause organ-specific damage, particularly hepatotoxicity (liver damage), through the formation of reactive metabolites.[9][10] Furan itself is classified by the International Agency for Research on Cancer (IARC) as a "possible human carcinogen" (Group 2B).[11][12]
Based on this analysis, 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea must be handled as, at minimum, a substance with the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale and Authoritative Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Inherited from the thiourea core.[3][4][6][7][8] |
| Carcinogenicity | H351: Suspected of causing cancer. | Inherited from both the thiourea core and furan rings.[3][6] |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child. | Inherited from the thiourea core.[3][5][6] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Inherited from the thiourea core.[3][4][6][7][8] |
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred toxicity, particularly the risks of carcinogenicity and reproductive harm, a multi-layered safety approach is required. Engineering controls are the primary barrier, supplemented by a comprehensive PPE regimen.
Primary Barrier: Engineering Controls
All procedures involving the handling of solid or dissolved 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea—including weighing, reconstitution, and aliquoting—must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles or aerosols, which are primary routes of exposure for potent chemical agents.[13]
Secondary Barrier: Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling the compound. The rationale is to prevent dermal, ocular, and respiratory exposure.[2][14]
| Protection Type | Specification | Causality and Field-Proven Insight |
| Hand Protection | Double Nitrile Gloves | Double gloving provides a robust barrier against potential permeation. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination, protecting the inner glove from becoming a source of secondary contamination. Change outer gloves at least every two hours. |
| Body Protection | Fully-Buttoned Laboratory Coat with Elastic Cuffs | A fully-fastened coat protects street clothes and skin. Elastic cuffs are critical as they create a seal with the inner glove, preventing dust or splashes from reaching the wrist and forearm. |
| Eye & Face Protection | Chemical Safety Goggles AND a Full-Face Shield | Safety goggles provide essential protection against splashes. When handling the solid powder, a full-face shield must be worn over the goggles to protect the entire face from accidental dispersal of dust particles. |
| Respiratory Protection | Required for Spill Cleanup Outside a Fume Hood | While all routine work is performed in a fume hood, a NIOSH-approved respirator (minimum N95) is required if a spill occurs outside of this primary engineering control to prevent inhalation of aerosolized particles during cleanup.[7][13] |
Operational and Disposal Plans
A systematic workflow minimizes risk and ensures procedural integrity. The following diagram and steps provide a self-validating system for safe handling from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Pre-label a solid hazardous waste container and a liquid hazardous waste container. Ensure a chemical spill kit is readily accessible. Don all required PPE before proceeding.[1]
-
Handling: Perform all manipulations deep within the fume hood. When weighing the solid, use a spatula and handle the container gently to avoid creating airborne dust.
-
Post-Handling: After use, securely seal the primary container. Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent, collecting the rinsate as hazardous liquid waste. Wipe down the work surface in the fume hood with a suitable solvent and dispose of the wipes in the solid hazardous waste container.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves first, face shield, goggles, lab coat, inner gloves). Dispose of all single-use items in the designated hazardous waste stream.
-
Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete.[14]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[15][16] |
Spill and Disposal Plan
-
Minor Spills (Inside Fume Hood): Gently cover the solid spill with damp paper towels to avoid raising dust. Carefully wipe up the material, placing all contaminated items into a sealed hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Waste Disposal: All waste streams—including the chemical itself, empty primary containers, and any contaminated disposable materials (e.g., gloves, wipes, weigh boats)—must be treated as hazardous waste.[13] These materials should be collected in clearly labeled, sealed containers.[17][18] Given the inferred hazards, the waste should be classified for disposal under a category such as UN 3077, Environmentally Hazardous Substance, Solid, N.O.S. or UN 2811, Toxic Solid, Organic, N.O.S. , in accordance with local, state, and federal regulations.[16] Consult your institution's Environmental Health & Safety (EH&S) department for final classification and pickup.[15][17]
References
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Thiourea Safety Data Sheet. (2025). Ing. Petr Švec - PENTA s.r.o.
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Safety Data Sheet Thiourea. (2022). Redox.
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Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews.
-
Furan. (n.d.). In Wikipedia. Retrieved March 27, 2026, from
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Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
-
Al-Harbi, N. A., & Al-Zoghaibi, M. A. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen.
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Safety Data Sheet: Thiourea. (2010). Fisher Scientific.
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Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co. KG.
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Safety Data Sheet: Thiourea. (n.d.). Carl Roth GmbH + Co. KG.
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Formation of Furan and Furan Derivatives in Carotenoid-Containing Model Systems and in Vegetable Puree. (2024). ACS Food Science & Technology.
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Safety data sheet: thiourea. (2023). Supplier information not specified.
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Preventing and Handling of Unknown Chemicals In Research Laboratories. (n.d.). Columbia University Environmental Health & Safety.
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SAFETY DATA SHEET: Thiourea. (2026). Sigma-Aldrich.
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Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol. (2025). BenchChem.
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Thiourea GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited.
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Dealing with Unknown Compounds. (n.d.). In Cooperative Organic Chemistry Student Laboratory Manual. Open Textbook Publishing.
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Thiourea Safety Data Sheet. (n.d.). Gentrochema BV.
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Thiourea Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
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Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.
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SAFETY DATA SHEET - Thiourea. (2022). Nexchem Ltd.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
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Thiourea MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
